Ph-HTBA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21) |
InChI Key |
NUTNFGZHQLFKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Ph-HTBA as a CaMKIIα Hub Domain Stabilizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase predominantly expressed in the brain, where it plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of CaMKIIα activity has been implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3] Ph-HTBA, a novel small molecule, has emerged as a high-affinity, brain-penetrant stabilizer of the CaMKIIα hub domain.[3] This technical guide provides an in-depth overview of this compound's interaction with CaMKIIα, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the CaMKIIα hub domain and its pharmacokinetic properties.
Table 1: Binding Affinity of this compound for CaMKIIα
| Parameter | Value | Method | Reference |
| Ki | 81 nM | [3H]NCS-382 Radioligand Binding Assay | [4] |
| Kd | 757 nM | Surface Plasmon Resonance (SPR) | [3] |
Table 2: Thermal Stabilization of the CaMKIIα Hub Domain by this compound
| Parameter | Value | Method | Reference |
| ΔTm | 19 °C | Differential Scanning Fluorimetry (DSF) | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Kp,uu | 0.85 | Mouse | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of this compound with the CaMKIIα hub domain are provided below.
[3H]NCS-382 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the CaMKIIα hub domain by measuring its ability to displace the radiolabeled ligand [3H]NCS-382.
Materials:
-
Rat cortical homogenates
-
[3H]NCS-382 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat cortical homogenates containing native CaMKIIα.
-
In a 96-well plate, combine the cortical homogenate, a fixed concentration of [3H]NCS-382, and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known CaMKIIα hub binder (e.g., unlabeled NCS-382 or GHB).[6]
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]NCS-382.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time binding kinetics and affinity (Kd) of this compound to the purified CaMKIIα hub domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified CaMKIIα hub domain protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified CaMKIIα hub domain protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the binding response in real-time as a sensorgram.
-
Regenerate the sensor surface between different concentrations of this compound if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the change in the melting temperature (Tm) of the CaMKIIα hub domain upon binding of this compound, indicating the stabilizing effect of the compound.
Materials:
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
Purified CaMKIIα hub domain protein.
-
This compound.
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).[7]
-
Assay buffer.
Procedure:
-
In a 96-well PCR plate, mix the purified CaMKIIα hub domain protein with the fluorescent dye in the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein in the presence and absence of this compound. A positive ΔTm indicates stabilization.[5]
Intrinsic Tryptophan Fluorescence (ITF) Assay
This assay is used to detect conformational changes in the CaMKIIα hub domain upon this compound binding by monitoring changes in the fluorescence of its intrinsic tryptophan residues.
Materials:
-
Fluorometer.
-
Purified CaMKIIα hub domain protein (containing tryptophan residues).
-
This compound.
-
Assay buffer.
Procedure:
-
Place the purified CaMKIIα hub domain protein in a quartz cuvette with the assay buffer.
-
Excite the protein at the tryptophan excitation wavelength (typically around 295 nm) and record the emission spectrum (typically from 310 to 400 nm).[8]
-
Titrate increasing concentrations of this compound into the cuvette, allowing for incubation at each concentration.
-
Record the fluorescence emission spectrum after each addition of this compound.
-
Analyze the changes in fluorescence intensity and/or the wavelength of maximum emission. A quenching or enhancement of fluorescence, or a shift in the emission maximum, can indicate a conformational change in the protein upon ligand binding.[9][10]
Signaling Pathways and Experimental Workflows
CaMKIIα Signaling Pathway in Neurons
The following diagram illustrates the central role of CaMKIIα in neuronal signaling, particularly in response to calcium influx.
This compound's Proposed Mechanism of Action
This compound is hypothesized to stabilize the hub domain of the CaMKIIα holoenzyme, thereby modulating its activity.
Experimental Workflow for this compound Characterization
The following diagram outlines the typical experimental workflow for characterizing a CaMKIIα hub domain stabilizer like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ph-HTBA: A Novel, Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ph-HTBA, a novel, high-affinity, and brain-penetrant ligand for the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. This compound, an analog of NCS-382, demonstrates significant potential as a therapeutic agent for neurological disorders such as ischemic stroke. This document details the experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and visualizes its mechanism of action and the experimental workflow leading to its discovery.
Introduction
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the brain, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological conditions, including ischemic stroke and neurodegenerative diseases.[2][3] The CaMKIIα holoenzyme is a dodecameric structure organized by a central "hub" domain.[1][4] Targeting this hub domain offers a promising strategy for modulating CaMKIIα activity with high selectivity.
This compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[5]annulen-6-ylidene)acetic acid, emerged from a focused effort to improve the affinity and brain permeability of NCS-382, a known CaMKIIα hub domain ligand.[2][3] This guide delves into the scientific journey of this compound, from its rational design and synthesis to its detailed biochemical and biophysical characterization.
Discovery and Rational Design
The development of this compound was guided by in silico modeling and a structure-affinity relationship (SAR) study of a series of NCS-382 analogs.[1] The core scaffold of NCS-382 was systematically modified to explore the binding pocket of the CaMKIIα hub domain.[1] The introduction of a phenyl group at the C-2 position of the benzo[5]annulene ring system led to the discovery of this compound (1i in the original publication), which exhibited a four-fold improvement in affinity compared to the parent compound, NCS-382.[1]
Synthesis of this compound
The synthesis of this compound is achievable on a gram scale through a cost-effective methodology.[1] A general synthetic scheme is provided below.
Experimental Protocol: General Synthesis of this compound
A detailed, step-by-step protocol based on the published literature is as follows (note: this is a generalized representation and may require optimization).
-
Preparation of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-one (5i): This key intermediate is prepared from 2-bromo-6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-one (5a) and phenylboronic acid using a Suzuki coupling reaction.
-
To a solution of 5a (1.0 mmol) in DMF (24 mL) and H2O (16 mL) is added phenylboronic acid (2.1 mmol), Pd(PPh3)4 (0.10 mmol), and K2CO3 (3.1 mmol).
-
The mixture is heated under an inert atmosphere.
-
After completion, the reaction is worked up and the product is purified by flash column chromatography to yield 5i.[6]
-
-
Synthesis of this compound: The final compound is synthesized from the intermediate 5i through a series of reactions that introduce the acetic acid moiety. (Specific details on the subsequent steps would require access to the full publication's supplementary information).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Hub Stabilization
| Compound | Binding Affinity (Ki, nM) vs. [3H]NCS-382 | Thermal Stabilization (ΔTm, °C) |
| This compound | Mid-nanomolar | Marked stabilization |
| NCS-382 | High-nanomolar (Ki 0.34 µM)[1] | Significant |
| GHB | Micromolar (Ki 4.3 µM)[1] | - |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species |
| Brain Permeability (Kp,uu) | 0.85[2][3] | Mouse |
| Cellular Permeability (Papp) | High | MDCKII cells |
| Efflux Ratio | Close to 1 | MDCKII-MDR1/BCRP cells |
| Microsomal Clearance | Low | Mouse and Human Liver Microsomes |
| In vivo half-life | Short (rapid elimination) | Mouse |
Table 3: In Vitro Activity
| Assay | IC50 | Notes |
| Inhibition of Intrinsic Tryptophan Fluorescence (ITF) | 452 µM[1][6] | Indicates interaction with the hub domain and Trp403 movement. |
Mechanism of Action
This compound exerts its effects through direct binding to the hub domain of CaMKIIα. This interaction has several key consequences:
-
Stabilization of the Hub Domain: this compound binding significantly increases the thermal stability of the CaMKIIα hub oligomer.[1][5] This stabilization is thought to be a key aspect of its modulatory effect.
-
Conformational Change: The binding of this compound induces a distinct "flip" in the tryptophan residue at position 403 (Trp403) within the binding pocket.[2][6] This conformational change is a hallmark of its interaction with the hub.
-
Modulation of Autophosphorylation: this compound has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286 in primary cortical neurons.[4] This suggests that its interaction with the hub domain can allosterically modulate the kinase's activity.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the CaMKIIα hub domain.
Experimental Workflows
The discovery and characterization of this compound involved a multi-stage experimental workflow, encompassing computational design, chemical synthesis, and a cascade of in vitro and in vivo assays.
Experimental Workflow Diagram
Caption: The workflow for the discovery and validation of this compound.
Neuroprotective Effects
In preclinical models, this compound has demonstrated significant neuroprotective effects. Administration of this compound at a clinically relevant time point (3-6 hours) after photothrombotic stroke in mice resulted in neuroprotection.[4] Notably, it showed superior efficacy at low doses compared to other GHB analogs like HOCPCA.[4] This neuroprotective effect is likely mediated by its distinct molecular interactions with the CaMKIIα hub and the subsequent reduction in Ca2+-stimulated autophosphorylation.[4]
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective modulators for CaMKIIα. Its enhanced affinity, brain permeability, and demonstrated neuroprotective effects make it a promising candidate for further clinical development for conditions such as ischemic stroke.[2][3] The detailed characterization of its mechanism of action provides a solid foundation for future studies aimed at elucidating the full therapeutic potential of targeting the CaMKIIα hub domain. Further research will likely focus on optimizing its pharmacokinetic profile for clinical use and exploring its efficacy in other models of neurological disease.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-12524367) [evitachem.com]
- 6. researchgate.net [researchgate.net]
Preliminary In-Vitro Studies of Ph-HTBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in-vitro studies of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel analog of γ-hydroxybutyrate (GHB). This compound has emerged as a promising modulator of the Calcium/Calmodulin-Dependent Protein Kinase II alpha (CaMKIIα), a key protein kinase involved in neuronal signaling and a target for neuroprotection. This document summarizes the key quantitative findings, details the experimental methodologies employed in its characterization, and visualizes its mechanism of action and relevant biological pathways.
Core Findings and Data Presentation
This compound has been identified as a high-affinity, brain-penetrant ligand that selectively binds to the hub domain of CaMKIIα. This interaction leads to significant thermal stabilization of the hub oligomer and allosterically modulates the kinase's activity.[1][2][3] Unlike some other CaMKIIα inhibitors, this compound demonstrates a unique functional profile by reducing Ca2+-stimulated autophosphorylation of the kinase at the Thr286 site in primary cortical neurons.[4][5] These properties are believed to contribute to its observed neuroprotective effects in models of ischemic stroke.[4][5]
Binding Affinity and Kinetics
This compound exhibits a mid-nanomolar affinity for the CaMKIIα hub domain. Its binding characteristics have been determined through various radioligand competition assays.
| Parameter | Assay Condition | Value | Reference |
| Ki | [3H]NCS-382 Competition (Rat Cortical Homogenates) | 0.088 µM | [6] |
| pKi | [3H]NCS-382 Competition (Rat Cortical Homogenates) | 7.1 ± 0.04 | [6] |
| Ki | [3H]HOCPCA Competition (Rat Cortical Homogenates) | 0.14 µM | [6] |
| pKi | [3H]HOCPCA Competition (Rat Cortical Homogenates) | 6.9 ± 0.05 | [6] |
| Ki | [3H]HOCPCA Competition (HEK293T cells expressing CaMKIIα) | 0.15 µM | [6] |
| pKi | [3H]HOCPCA Competition (HEK293T cells expressing CaMKIIα) | 6.8 ± 0.08 | [6] |
| KD (SPR) | Direct binding to immobilized CaMKIIα hub | 2.9 ± 0.6 μM | [3] |
Biophysical and Functional Parameters
The functional effects of this compound extend to the stabilization of the CaMKIIα protein and modulation of its enzymatic activity.
| Parameter | Assay | Value | Reference |
| Thermal Shift (ΔTm) | Thermal Shift Assay (TSA) with CaMKIIα WT hub | 13.04 ± 0.09°C | [3] |
| IC50 (ITF Inhibition) | Intrinsic Tryptophan Fluorescence Quenching | 452 µM | [7] |
| IC50 (Kinase Activity) | ADP-Glo Kinase Assay (Syntide-2 phosphorylation) | 388.6 µM | [3] |
Pharmacokinetic Properties (In-Vitro)
Preliminary pharmacokinetic profiling indicates good cell permeability and brain penetrance.
| Parameter | System | Value | Reference |
| Clearance (CLi) | Mouse Liver Microsomes | 18 µL/min/mg | [6] |
| Clearance (CLi) | Human Liver Microsomes | 13 µL/min/mg | [6] |
| Apparent Permeability (Papp, A-B) | MDCKII-MDR1 Cells | 20.9 x 10⁻⁶ cm/s | [6] |
| Efflux Ratio | MDCKII-MDR1 Cells | 1.1 | [6] |
| Unbound Partition Coefficient (Kp,uu) | In-vivo (Mouse) | 0.85 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments used to characterize this compound.
Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to native and recombinant CaMKIIα.[6]
Objective: To determine the binding affinity (Ki) of this compound for the CaMKIIα hub domain by measuring its ability to displace a known radioligand ([3H]NCS-382 or [3H]HOCPCA).
Materials:
-
Test compound: this compound
-
Radioligands: [3H]NCS-382, [3H]HOCPCA
-
Tissue Source: Rat cortical homogenates or whole-cell homogenates from HEK293T cells expressing CaMKIIα.
-
Assay Buffer: 50 mM KH2PO4, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Homogenates:
-
For rat cortical homogenates: Dissect and homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
For recombinant source: Transfect HEK293T cells with a CaMKIIα plasmid. After 48 hours, harvest and homogenize the cells in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the tissue/cell homogenate, the radioligand at a fixed concentration (e.g., 1-2 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 100 µM NCS-382).
-
The final assay volume is typically 200-500 µL.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.
-
Protein Thermal Shift Assay (TSA)
This protocol is based on the methodology used to assess the stabilization of the CaMKIIα hub domain by this compound.[3][8][9][10]
Objective: To measure the change in the thermal melting point (Tm) of the CaMKIIα hub protein upon binding of this compound, indicating a stabilizing interaction.
Materials:
-
Purified CaMKIIα hub domain protein.
-
Test compound: this compound at various concentrations.
-
Fluorescent dye: SYPRO Orange (5000x stock).
-
Assay Buffer: e.g., 50 mM Tris, pH 7.5, 150 mM NaCl.
-
Real-Time PCR instrument capable of performing a melt curve analysis.
-
96-well PCR plates.
Procedure:
-
Reagent Preparation:
-
Dilute the CaMKIIα hub protein to a final concentration of ~2-5 µM in the assay buffer.
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in DI water.
-
-
Assay Setup (in a 96-well PCR plate):
-
To each well, add the protein solution.
-
Add the SYPRO Orange dye to a final concentration of 5x.
-
Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) without the compound.
-
Adjust the final volume of each reaction (e.g., 20-25 µL) with assay buffer.
-
-
Thermal Denaturation:
-
Place the sealed PCR plate into a real-time PCR instrument.
-
Program the instrument to perform a melt curve. A typical program involves heating the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Set the instrument to continuously monitor fluorescence (using the appropriate channel for SYPRO Orange, e.g., ROX) during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate fluorescence intensity vs. temperature curves.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the sigmoidal curve, or the peak of the first derivative plot (-dF/dT).
-
Calculate the thermal shift (ΔTm) for each this compound concentration by subtracting the Tm of the vehicle control from the Tm of the sample with the compound (ΔTm = Tm_compound - Tm_control).
-
MDCKII-MDR1 Permeability Assay
This protocol outlines the general procedure for assessing the cell permeability and potential for P-glycoprotein (P-gp) mediated efflux of this compound.[11][12][13]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its efflux ratio to predict its intestinal absorption and blood-brain barrier penetration.
Materials:
-
MDCKII cells transfected with the human MDR1 gene (MDCKII-MDR1).
-
Transwell plate inserts (e.g., 24-well format with 0.4 µm pore size).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test compound: this compound (e.g., at 1-5 µM).
-
Analytical system: LC-MS/MS.
-
Monolayer integrity marker: Lucifer Yellow.
Procedure:
-
Cell Culture:
-
Seed MDCKII-MDR1 cells onto the Transwell inserts at a high density (e.g., 45,000 cells/well).
-
Culture the cells for 5-7 days to allow them to form a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Bidirectional Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (upper) chamber and compound-free buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral chamber and compound-free buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C for a set time (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Quantification:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.
-
Visualizations: Mechanisms and Workflows
This compound Mechanism of Action on CaMKIIα
This compound acts as an allosteric modulator by binding to the hub domain of the CaMKIIα holoenzyme. This binding event induces a conformational change, specifically the outward "flip" of the Trp403 residue.[7][14] This stabilizes the hub domain, as shown by a significant increase in its melting temperature, and subsequently reduces the kinase's ability to autophosphorylate at Thr286, thereby modulating its downstream activity.[4][5]
Caption: Logical flow of this compound's mechanism of action on CaMKIIα.
Experimental Workflow: Thermal Shift Assay
The Thermal Shift Assay (TSA) is a crucial experiment for confirming direct target engagement and stabilization. The workflow involves preparing the protein-ligand mixture, subjecting it to a controlled temperature ramp, and analyzing the resulting fluorescence data to determine the change in melting temperature (ΔTm).
Caption: Workflow for the Protein Thermal Shift Assay (TSA).
CaMKIIα Signaling Pathway in Glutamatergic Synapses
This compound modulates the CaMKIIα signaling pathway, which is central to synaptic plasticity.[4] Glutamate (B1630785) release activates NMDA and mGlu receptors, leading to an influx of Ca2+.[6][7] This Ca2+ binds to Calmodulin (CaM), which in turn activates CaMKIIα. Activated CaMKIIα phosphorylates various substrates, including AMPA receptors, affecting synaptic strength (LTP/LTD).[4][7][15] this compound intervenes by binding to the CaMKIIα hub, reducing its autophosphorylation and thus modulating this entire cascade.
Caption: Overview of the CaMKIIα signaling cascade modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcium/Calmodulin-Dependent Protein Kinase II Mediates Group I Metabotropic Glutamate Receptor-Dependent Protein Synthesis and Long-Term Depression in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation and regulation of glutamate receptors by CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. criver.com [criver.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. enamine.net [enamine.net]
- 13. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synaptic plasticity - Wikipedia [en.wikipedia.org]
The Brain Permeability of Ph-HTBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the brain permeability of N-phenyl-4-(hydroxy-3,5-di-tert-butylanilino)-1,4-dihydro-4-oxopyridine-2-carboxylic acid (Ph-HTBA), a novel, brain-penetrant stabilizer of the CaMKIIα Hub domain with therapeutic potential for ischemic stroke and neurodegenerative disorders. Understanding the mechanisms and quantitative aspects of its passage across the blood-brain barrier (BBB) is critical for its development as a central nervous system (CNS) therapeutic.
Quantitative Assessment of this compound Brain Permeability
The ability of a therapeutic agent to penetrate the brain is a key determinant of its efficacy for neurological conditions. For this compound, this has been quantified, demonstrating its suitability for CNS applications.[1]
The primary metric used to evaluate the brain permeability of this compound is the unbound brain-to-plasma partition coefficient (Kp,uu).[2] This value represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in blood plasma at steady-state.[2] A Kp,uu value of approximately 1 suggests unrestricted passage across the BBB, while a value significantly less than 1 may indicate poor penetration or active efflux. Conversely, a value greater than 1 can suggest active influx into the brain.
This compound has been reported to have a high Kp,uu value, indicating excellent brain permeability.[1]
| Parameter | Value | Significance |
| Kp,uu | 0.85 | Indicates significant and efficient penetration of the blood-brain barrier.[1] |
Physicochemical Properties Influencing Brain Permeability
The brain permeability of a small molecule like this compound is heavily influenced by its physicochemical properties. While specific experimental values for this compound are not publicly available, we can infer its characteristics based on its demonstrated brain penetrance and general principles of CNS drug design. Key properties governing BBB passage include lipophilicity, polar surface area (PSA), and molecular weight.
| Physicochemical Property | General Guideline for BBB Penetration | Inferred Properties of this compound |
| Lipophilicity (logP) | Optimal range of 1-3 | Likely falls within this range to facilitate partitioning into the lipid membranes of the BBB. |
| Polar Surface Area (PSA) | Generally less than 90 Ų | Expected to have a low PSA to minimize hydrogen bonding and enhance membrane permeation.[3][4] |
| Molecular Weight | Typically under 400-500 Da | Assumed to have a molecular weight within this range for efficient passive diffusion. |
| Ionization Status (pKa) | Weak bases are often favored | The specific ionization state at physiological pH would influence its charge and interaction with the BBB.[5] |
Postulated Mechanism of this compound Transport Across the Blood-Brain Barrier
The high Kp,uu value of this compound suggests an efficient mechanism for crossing the blood-brain barrier. Based on the typical characteristics of small molecule CNS drugs, the primary mechanism is likely passive transcellular diffusion . This process is driven by a concentration gradient and the lipophilic nature of the molecule, allowing it to move from the bloodstream, across the endothelial cells of the BBB, and into the brain parenchyma.
An important consideration in brain permeability is the role of active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain. The favorable Kp,uu of 0.85 suggests that this compound is likely not a significant substrate for major efflux transporters at the BBB, or that its rate of passive diffusion is sufficiently high to overcome any efflux.
Experimental Protocols for Assessing Brain Permeability
A comprehensive evaluation of a compound's brain permeability involves a combination of in vivo and in vitro methodologies. Below are detailed protocols for key experiments typically employed in such assessments.
In Vivo Brain Permeability Assessment
a) In Situ Brain Perfusion
This technique provides a direct measure of the rate of drug transport into the brain, independent of systemic clearance.
-
Objective: To determine the brain uptake clearance (Kin) of a test compound.
-
Methodology:
-
The animal (typically a rat or mouse) is anesthetized.
-
The common carotid artery is cannulated, and the heart is stopped to prevent systemic circulation from interfering with the perfusion.
-
A perfusion fluid containing the radiolabeled or fluorescently tagged test compound (e.g., this compound) and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate.[6]
-
The perfusion is carried out for a short duration (e.g., 30-60 seconds).
-
The brain is then removed, and the concentrations of the test compound and vascular marker are determined in the brain tissue and the perfusate.
-
The brain uptake clearance is calculated, providing a measure of the permeability-surface area product.
-
b) Microdialysis
Microdialysis is considered the gold standard for measuring unbound drug concentrations in the brain interstitial fluid over time.[7]
-
Objective: To determine the time-course of unbound this compound concentrations in the brain and blood simultaneously to calculate Kp,uu.
-
Methodology:
-
A microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum or cortex) of a freely moving animal. A second probe may be placed in a blood vessel (e.g., jugular vein).[7]
-
The probes are continuously perfused with a physiological solution (perfusate) at a low flow rate.
-
Following a stabilization period, the test compound (this compound) is administered systemically (e.g., intravenously or orally).
-
Dialysate samples are collected at regular intervals from both the brain and blood probes.
-
The concentration of the unbound drug in the dialysate is measured using a sensitive analytical method like LC-MS/MS.
-
The area under the curve (AUC) for the unbound drug concentration in the brain and plasma is calculated to determine Kp,uu.[2]
-
In Vitro Blood-Brain Barrier Models
In vitro models are valuable for higher-throughput screening and for investigating specific transport mechanisms.
a) Caco-2 Permeability Assay
While originally a model for intestinal absorption, the Caco-2 cell line is also used to predict BBB permeability and assess P-gp mediated efflux.
-
Objective: To determine the apparent permeability (Papp) of this compound and its potential for active efflux.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for approximately 21 days to form a confluent, polarized monolayer.[8][9]
-
The integrity of the cell monolayer is verified by measuring the trans-endothelial electrical resistance (TEER).
-
The test compound (this compound) is added to the apical (A) side of the monolayer, and the amount of compound that crosses to the basolateral (B) side is measured over time (A-to-B transport).
-
To assess efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and measured on the apical side (B-to-A transport).
-
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[10]
-
b) MDCK-MDR1 Permeability Assay
This assay is specifically designed to identify substrates of the P-glycoprotein (MDR1) efflux pump.
-
Objective: To determine if this compound is a substrate of the human P-gp transporter.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on a Transwell™ system to form a monolayer.[1][11]
-
The experimental procedure is similar to the Caco-2 assay, with bidirectional transport of this compound being measured.
-
A high efflux ratio in this system is a strong indicator that the compound is a P-gp substrate.[12]
-
Mechanism of Action of this compound in the Brain
Once this compound crosses the blood-brain barrier, it exerts its neuroprotective effects by interacting with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).
-
Target: The hub domain of CaMKIIα.[1]
-
Action: this compound acts as a high-affinity ligand, stabilizing the CaMKIIα hub domain.
-
Signaling Impact: This interaction reduces the Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 site, a key step in pathological glutamate (B1630785) signaling.[11] This modulation of CaMKIIα activity is believed to be the basis for its neuroprotective effects in conditions like ischemic stroke.[11]
Conclusion
This compound demonstrates significant promise as a CNS therapeutic due to its excellent brain permeability, as evidenced by its high Kp,uu value. This favorable pharmacokinetic profile is likely attributable to a combination of optimal physicochemical properties that facilitate passive diffusion across the blood-brain barrier and a low susceptibility to active efflux. The detailed experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the BBB permeability of this compound and other novel CNS drug candidates. Further investigation into its specific transport mechanisms will continue to refine our understanding and support its clinical development.
References
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Ph-HTBA as a potential therapeutic agent
An In-depth Technical Guide on Ph-HTBA as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid, abbreviated as this compound, is a novel small molecule compound that shows significant promise as a therapeutic agent for neurological disorders, particularly ischemic stroke and neurodegenerative diseases.[2][3] Derived from the NCS-382 scaffold, this compound is designed to selectively modulate the alpha isoform of Calcium/calmodulin-dependent protein kinase II (CaMKIIα), a crucial enzyme in neuronal signaling.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols, and the signaling pathways it modulates.
Introduction
CaMKIIα is a key protein kinase in the brain, involved in synaptic plasticity, learning, and memory.[4] However, its dysregulation is implicated in the pathophysiology of various neurological conditions. In ischemic stroke, excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death, a process in which CaMKIIα plays a central role.[1][5] this compound has emerged as a promising candidate for therapeutic intervention by specifically targeting the hub domain of CaMKIIα, offering a novel mechanism for neuroprotection.[2][3]
Chemical and Physical Properties
This compound is a derivative of (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (NCS-382), structurally related to the neuromodulator γ-hydroxybutyric acid (GHB).[3] The introduction of a phenyl group enhances its affinity and modulatory effects on CaMKIIα.[3]
| Property | Value |
| IUPAC Name | (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid |
| Molecular Formula | C₁₉H₁₈O₃ |
| Molecular Weight | 294.3 g/mol |
| Brain Permeability (Kp,uu) | 0.85 in mice |
Mechanism of Action
This compound exerts its therapeutic potential through a distinct molecular interaction with the CaMKIIα hub domain.[2] The hub domain is responsible for the oligomerization of CaMKIIα monomers into a functional holoenzyme.[2]
The primary mechanism of action involves:
-
Stabilization of the CaMKIIα Hub Domain: this compound binds to a specific pocket within the hub domain, leading to a significant thermal stabilization of the oligomeric structure.[3][6]
-
Conformational Change: Upon binding, this compound induces an outward "flip" of the Tryptophan 403 (Trp403) residue in a flexible loop of the hub domain.[3][6]
-
Modulation of Kinase Activity: This stabilization and conformational change allosterically modulate the kinase activity of CaMKIIα. Specifically, this compound has been shown to reduce Ca²⁺-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286) and subsequent substrate phosphorylation.[2][6] This reduction in hyper-activation is believed to be a key component of its neuroprotective effect during excitotoxic events like ischemic stroke.[2]
Below is a diagram illustrating the proposed binding and modulation mechanism.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Method | Reference |
| Binding Affinity (Kᵢ) | Mid-nanomolar range | Radioligand Binding Assay | [3] |
| Thermal Stabilization (ΔTₘ) | up to 19 °C | Thermal Shift Assay (TSA) | [7] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Value | Model System | Reference |
| Brain Permeability (Kₚ,ᵤᵤ) | 0.85 | C57BL6/J Mice | [3][4] |
| In Vivo Efficacy | Neuroprotective effect observed | Photothrombotic Stroke Model in Mice | [2] |
| Administration Time Window | 3-6 hours post-stroke | Photothrombotic Stroke Model in Mice | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from the NCS-382 scaffold. A general overview of the synthetic route is presented below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the supplementary information of Tian et al., 2022, J Med Chem.
Thermal Shift Assay (TSA)
This protocol is used to determine the thermal stabilization of the CaMKIIα hub domain upon ligand binding.
-
Protein Preparation: Purified CaMKIIα wild-type hub domain is diluted in an appropriate buffer (e.g., HEPES-based buffer).
-
Ligand Preparation: this compound is serially diluted to various concentrations.
-
Assay Setup: The protein, ligand, and a fluorescent dye (e.g., SYPRO Orange) are mixed in a 96-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient, and fluorescence is monitored.
-
Data Analysis: The melting temperature (Tₘ) is determined from the inflection point of the fluorescence curve. The change in melting temperature (ΔTₘ) in the presence of this compound is calculated.
In Vivo Ischemic Stroke Model
The neuroprotective effects of this compound are evaluated using a photothrombotic stroke model in mice.
-
Animal Preparation: Mice (e.g., C57BL/6J) are anesthetized.
-
Photosensitizer Injection: A photosensitive dye (e.g., Rose Bengal) is injected intravenously.
-
Stroke Induction: A laser is used to illuminate a specific area of the skull, inducing a localized clot and subsequent ischemic stroke.
-
Drug Administration: this compound or a vehicle control is administered at a clinically relevant time point (e.g., 3-6 hours) after stroke induction.
-
Behavioral and Histological Analysis: Sensorimotor function is assessed using behavioral tests. After a set period, brain tissue is collected to measure the infarct volume.
Signaling Pathway Modulation
In the context of ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, causing a massive influx of Ca²⁺ into neurons. This Ca²⁺ overload pathologically activates CaMKIIα, leading to a cascade of events that result in neuronal death. This compound intervenes in this pathway by stabilizing the CaMKIIα hub domain and reducing its hyper-activation, thereby promoting neuroprotection.
The following diagram illustrates the CaMKIIα signaling pathway in ischemic stroke and the point of intervention for this compound.
Conclusion and Future Directions
This compound represents a promising, brain-penetrant therapeutic candidate with a novel mechanism of action targeting the CaMKIIα hub domain. Its ability to allosterically modulate kinase activity and provide neuroprotection in preclinical models of ischemic stroke warrants further investigation. Future studies should focus on comprehensive preclinical safety and toxicology assessments, optimization of dosing and formulation, and exploration of its therapeutic potential in other neurodegenerative disorders where CaMKIIα dysregulation is implicated. The detailed characterization of its molecular interactions and downstream effects will be crucial for its successful clinical development.
References
- 1. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand‐induced CaMKIIα hub Trp403 flip, hub domain stacking, and modulation of kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the Binding Affinity of Ph-HTBA to CaMKIIα: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) to the α isoform of Calmodulin-dependent protein kinase II (CaMKIIα), a critical enzyme in neuronal signaling. This compound has emerged as a promising modulator of CaMKIIα, demonstrating high affinity and brain permeability, making it a significant candidate for therapeutic interventions in neurological disorders such as ischemic stroke.[2][3] This document details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits a mid-nanomolar binding affinity for the hub domain of CaMKIIα.[2][4] Its binding characteristics have been compared to its parent compound, NCS-382, revealing a significant improvement in both affinity and kinetic profile. The slower dissociation rate of this compound suggests a more stable interaction with the CaMKIIα hub domain.[4]
| Compound | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Dissociation Rate (kd) | Reference |
| This compound | 757 nM | 1.4 μM (vs. HOCPCA) | 0.03 s-1 | [4][5] |
| NCS-382 | 8.9 μM | 0.34 µM (vs. [3H]NCS-382) | 0.75 s-1 | [4] |
Experimental Protocols
The binding affinity of this compound to CaMKIIα has been characterized using a suite of biophysical and biochemical assays. The primary techniques employed are Surface Plasmon Resonance (SPR), radioligand binding assays, and thermal shift assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound and CaMKIIα, SPR was utilized to determine the association and dissociation kinetics, from which the dissociation constant (Kd) was calculated.
General Methodology:
-
Immobilization: Recombinant CaMKIIα hub domain is immobilized on the surface of a sensor chip.
-
Interaction Analysis: A series of this compound concentrations are flowed over the sensor surface. The binding of this compound to the immobilized CaMKIIα causes a change in the refractive index at the surface, which is detected by the instrument.
-
Data Analysis: The resulting sensorgram, a plot of response units versus time, is analyzed to determine the association rate (ka) and dissociation rate (kd). The dissociation constant (Kd) is then calculated as kd/ka.
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive method used to quantify the interaction between a ligand and a receptor. In this case, a competitive binding assay format was likely used to determine the affinity of this compound.
General Methodology:
-
Preparation: A preparation containing CaMKIIα (e.g., from rat cortical homogenates or cells recombinantly expressing the protein) is incubated.[4]
-
Competition: A fixed concentration of a radiolabeled ligand that binds to the CaMKIIα hub domain (e.g., [3H]NCS-382 or [3H]HOCPCA) is added along with varying concentrations of the unlabeled competitor, this compound.[4]
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the thermal stability of a protein. The binding of a ligand can stabilize the protein, leading to an increase in its melting temperature (Tm). This compound has been shown to cause a marked thermal stabilization of the CaMKIIα hub oligomer.[2][4]
General Methodology:
-
Preparation: Purified CaMKIIα hub domain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Incubation: The protein-dye mixture is incubated with varying concentrations of this compound.
-
Thermal Denaturation: The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.
-
Data Analysis: As the protein unfolds, the dye binds, and the fluorescence increases, creating a melting curve. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of this compound indicates the extent of stabilization and is related to binding affinity.
CaMKIIα Signaling Pathway and the Role of this compound
CaMKIIα is a key player in synaptic plasticity, particularly in response to glutamate (B1630785) signaling. It is activated by an influx of calcium (Ca2+) following the activation of N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs).[3][6] Upon activation, CaMKIIα autophosphorylates at Thr286, leading to persistent, Ca2+-independent activity.[3]
This compound binds to the hub domain of CaMKIIα, which is crucial for the oligomerization of the enzyme.[3] This interaction does not directly inhibit the catalytic domain but appears to allosterically modulate the enzyme's function. Notably, this compound has been shown to reduce the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286.[3] This suggests that this compound may exert its neuroprotective effects by dampening the pathological over-activation of CaMKIIα that occurs during events like ischemic stroke, without completely abolishing its physiological function.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Ca2+/Calmodulin-dependent protein Kinase II interacts with group I Metabotropic Glutamate and facilitates Receptor Endocytosis and ERK1/2 signaling: role of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activated CaMKIIα Binds to the mGlu5 Metabotropic Glutamate Receptor and Modulates Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation and regulation of glutamate receptors by CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Ph-HTBA: A Novel Neuroprotective Agent for Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. Recent preclinical research has identified (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) as a promising neuroprotective candidate. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, experimental data from preclinical studies, and detailed experimental protocols. This compound, a brain-permeable analog of γ-hydroxybutyrate (GHB), has been shown to promote neuroprotection after focal ischemic stroke.[2] It selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in pathological glutamate (B1630785) signaling.[2] Notably, this compound demonstrates a superior neuroprotective effect at lower doses compared to other GHB analogs like HOCPCA.[2] This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational science behind this compound as a potential therapeutic for ischemic stroke.
Introduction to Ischemic Stroke and Current Therapeutic Landscape
Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death in the ischemic core and surrounding penumbra.[3][4] The current standard of care is largely limited to reperfusion therapies such as recombinant tissue plasminogen activator (rtPA) and mechanical thrombectomy, which have a narrow therapeutic window and are not suitable for all patients.[5][6] Consequently, there is a critical need for the development of novel neuroprotective agents that can mitigate the downstream effects of ischemia and improve functional outcomes.
This compound: A Novel CaMKIIα Hub Ligand
This compound is a novel, brain-permeable analog of GHB that has been identified as a selective ligand for the hub domain of CaMKIIα.[2] The hub domain is crucial for the oligomerization and activation of the CaMKII holoenzyme, which plays a significant role in pathological glutamate signaling following an ischemic event.[2]
Mechanism of Action
Early research suggests that this compound exerts its neuroprotective effects through a distinct molecular interaction with the CaMKIIα hub domain.[2] Unlike other GHB analogs such as HOCPCA, this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons and substrate phosphorylation of recombinant CaMKIIα.[2] This inhibitory action on CaMKIIα autophosphorylation is believed to be a key contributor to its neuroprotective properties.[2]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been evaluated in a preclinical model of focal ischemic stroke.[2] The key findings are summarized below.
| Treatment Group | Dose | Time of Administration (post-stroke) | Outcome Measure | Result |
| This compound | Low Dose | 3-6 hours | Neuroprotection | Superior effect compared to HOCPCA |
| HOCPCA | Not specified | 3-6 hours | Neuroprotection | Less effective than this compound at low doses |
| This compound | Not specified | Not applicable | CaMKIIα Thr286 autophosphorylation | Reduced |
| HOCPCA | Not specified | Not applicable | CaMKIIα Thr286 autophosphorylation | No reduction |
Key Experimental Protocols
The following protocols are based on the methodologies described in the early research on this compound and ischemic stroke.[2]
Photothrombotic Stroke Model
This model is used to induce a focal ischemic lesion in a controlled and reproducible manner.
-
Animal Preparation: Anesthetize the subject animal (e.g., mouse) and fix its head in a stereotaxic frame.
-
Photosensitizer Injection: Intravenously inject Rose Bengal, a photosensitive dye.
-
Photo-irradiation: Expose a specific region of the skull to a focused beam of cold light for a predetermined duration. This activates the Rose Bengal in the illuminated blood vessels, leading to the formation of a thrombus and subsequent occlusion of blood flow.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
Assessment of Neuroprotection
The extent of neuroprotection is typically assessed by measuring the infarct volume.
-
Brain Tissue Collection: At a defined time point post-stroke, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Slicing: Extract the brain and cut it into coronal sections of a specific thickness.
-
Staining: Stain the brain sections with a dye that differentiates between healthy and infarcted tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Image Analysis: Digitize the stained sections and use image analysis software to quantify the infarct volume relative to the total brain volume.
In Vitro CaMKIIα Autophosphorylation Assay
This assay is used to determine the effect of this compound on the autophosphorylation of CaMKIIα.
-
Cell Culture: Culture primary cortical neurons.
-
Treatment: Treat the cultured neurons with this compound or a vehicle control.
-
Stimulation: Stimulate the neurons to induce Ca2+ influx and subsequent CaMKIIα activation.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated CaMKIIα (at Thr286) and total CaMKIIα.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total CaMKIIα.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of this compound neuroprotection.
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
The early research on this compound presents compelling evidence for its potential as a neuroprotective agent in the treatment of ischemic stroke. Its distinct mechanism of action, involving the inhibition of CaMKIIα autophosphorylation, and its superior efficacy at low doses compared to other GHB analogs, make it a promising candidate for further clinical development.[2] Future research should focus on comprehensive dose-response studies, evaluation in different stroke models, and a thorough investigation of its pharmacokinetic and safety profiles. The detailed methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for a novel and effective therapy for ischemic stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Ischemic Stroke: A Review Integrating Clinical Imaging and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Stroke Research and Translational Failure: A Bird’s Eye View on Preventable Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ph-HTBA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It functions as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in glutamate (B1630785) signaling and synaptic plasticity.[2][3] this compound has demonstrated neuroprotective effects, making it a compound of interest for research in ischemic stroke and other neurological disorders.[2][3] Its mechanism of action involves the reduction of Ca2+-stimulated CaMKIIα autophosphorylation at the Thr286 residue.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, protocols for relevant assays, and quantitative data from published studies.
Mechanism of Action
This compound selectively binds to the hub domain of the CaMKIIα holoenzyme. This interaction stabilizes the enzyme and, in contrast to some other GHB analogs, leads to a reduction in the autophosphorylation of CaMKIIα at Thr286 upon stimulation by Ca2+.[2][3] This inhibitory action on a crucial activation step of CaMKIIα is believed to contribute to its neuroprotective properties. This compound exhibits good cellular permeability, allowing it to effectively reach its intracellular target.[4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 757 nM | CaMKIIα hub | [4] |
| IC50 (ITF Inhibition) | 452 µM | Recombinant CaMKIIα | [4] |
| Brain-to-Plasma Ratio | 0.10 | C57BL6/J mice | [4] |
| Unbound Partition Coefficient (Kp,uu) | 0.85 | C57BL6/J mice | [4] |
Note: IC50 and KD values can be cell-type and assay-dependent.
Experimental Protocols
Cell Viability and Proliferation Assays
While specific dose-response curves for this compound on the viability and proliferation of various cell lines are not extensively available in the public domain, standard assays can be employed to determine these parameters empirically.
a. MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Assay in Primary Cortical Neurons
This protocol describes a general method to assess the neuroprotective effects of this compound against an excitotoxic insult, such as glutamate or NMDA.
Materials:
-
Primary cortical neurons (cultured on poly-D-lysine coated plates)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Plate reader (for LDH assay or fluorescence) or fluorescence microscope
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents according to standard protocols. Allow the neurons to mature in culture for at least 7-10 days.
-
This compound Pre-treatment: Treat the mature neuronal cultures with various non-toxic concentrations of this compound (determined from a prior viability assay, e.g., 1 µM, 10 µM, 50 µM) for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.
-
Excitotoxic Insult: Add the excitotoxic agent (e.g., 50 µM Glutamate) to the culture medium and co-incubate with this compound for the desired time (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.
-
Live/Dead Staining: Use a fluorescent live/dead staining kit to visualize and quantify viable and dead neurons.
-
-
Data Analysis: Compare the percentage of cell death or viability in this compound-treated groups to the group treated with the excitotoxic agent alone.
CaMKIIα Thr286 Autophosphorylation Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on CaMKIIα autophosphorylation in a cell-based system.
Materials:
-
HEK293T cells
-
Expression vector for CaMKIIα
-
Transfection reagent
-
Cell lysis buffer
-
Primary antibody against phospho-CaMKIIα (Thr286)
-
Primary antibody against total CaMKIIα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Transfection: Transfect HEK293T cells with the CaMKIIα expression vector.
-
This compound Treatment: After 24-48 hours, treat the cells with different concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Induce CaMKIIα activation by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against phospho-CaMKIIα (Thr286).
-
Strip and re-probe the membrane with the primary antibody against total CaMKIIα as a loading control.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. pure.eur.nl [pure.eur.nl]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In-Vivo Administration of Ph-HTBA in a Murine Model of Ischemic Stroke
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, high-affinity, and brain-penetrant ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). It has demonstrated significant neuroprotective effects in pre-clinical models of ischemic stroke. This compound represents a promising therapeutic candidate by modulating CaMKIIα, a key protein involved in pathological glutamate (B1630785) signaling following an ischemic event. These application notes provide a detailed protocol for the in-vivo administration of this compound in a mouse model of photothrombotic stroke, including methodologies for assessing its neuroprotective efficacy.
Mechanism of Action
This compound selectively binds to the hub domain of the CaMKIIα holoenzyme. This interaction is believed to stabilize the holoenzyme and reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation.[1] In the context of ischemic stroke, excessive glutamate release leads to excitotoxicity, partly mediated by CaMKIIα overactivation. By modulating CaMKIIα activity, this compound mitigates downstream pathological signaling cascades, ultimately leading to neuroprotection.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Brain Permeability (Kp,uu) | 0.85 | [2] |
| Cellular Permeability | Good | [2] |
| Microsomal Clearance | Low | [2] |
Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not yet publicly available in a consolidated format.
Table 2: Efficacy of this compound in a Murine Photothrombotic Stroke Model
| Treatment Group | Dose | Administration Time Post-Stroke | Outcome Measure | Result | Reference |
| This compound | Low doses (specifics not detailed) | 3-6 hours | Neuroprotection | Superior effect compared to HOCPCA | [1] |
| Vehicle Control | N/A | 3-6 hours | Neuroprotection | N/A | [1] |
Note: Specific quantitative data on infarct volume reduction and functional motor improvement are mentioned in the source literature but not presented in a detailed tabular format.
Experimental Protocols
Preparation of this compound Formulation for In-Vivo Administration
Materials:
-
This compound sodium salt
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound sodium salt.
-
Dissolve the this compound in a sterile 0.9% saline solution to the desired final concentration.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Measure the pH of the solution and adjust to a physiological pH of ~7.4, if necessary, using sterile, dilute HCl or NaOH.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared formulation at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In-Vivo Administration of this compound in a Photothrombotic Stroke Model
Animal Model:
-
Adult male C57BL/6 mice (8-12 weeks old) are commonly used.
Experimental Groups:
-
Sham Group: Mice undergo the surgical procedure without the induction of stroke or administration of this compound.
-
Vehicle Control Group: Mice are subjected to photothrombotic stroke and receive an intraperitoneal (i.p.) injection of the vehicle (0.9% saline) at the designated time point.
-
This compound Treatment Group: Mice are subjected to photothrombotic stroke and receive an i.p. injection of the this compound formulation at the designated time point.
Procedure:
-
Induction of Photothrombotic Stroke:
-
Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotaxic frame and maintain body temperature at 37°C.
-
Administer a photosensitive dye, such as Rose Bengal (100 mg/kg), via intraperitoneal injection.
-
After a 5-minute delay to allow for dye circulation, illuminate a specific region of the skull (e.g., the sensorimotor cortex) with a cold light source (e.g., a 532 nm laser) for a predetermined duration (e.g., 15 minutes) to induce a focal ischemic lesion.
-
-
Administration of this compound:
-
At a clinically relevant time point, typically 3 to 6 hours after the induction of stroke, administer a single dose of the prepared this compound formulation via intraperitoneal injection.
-
-
Post-Operative Care and Monitoring:
-
Suture the scalp incision and allow the mouse to recover in a heated cage.
-
Monitor the animal for any signs of distress and provide appropriate post-operative care, including analgesics.
-
Assessment of Neuroprotection
a) Infarct Volume Measurement:
-
At a predetermined time point post-stroke (e.g., 24 or 48 hours), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains coronally on a cryostat.
-
Stain the sections with a marker for ischemic damage, such as 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
b) Behavioral Assessment of Motor Function:
-
Perform a battery of behavioral tests to assess sensorimotor function at various time points pre- and post-stroke. Common tests include:
-
Grid-walking test: To assess skilled locomotion and coordination.
-
Cylinder test: To evaluate forelimb asymmetry.
-
Adhesive removal test: To measure sensorimotor neglect.
-
Visualizations
Signaling Pathway of this compound in Ischemic Stroke
Caption: this compound's mechanism of neuroprotection in ischemic stroke.
Experimental Workflow for In-Vivo Administration of this compound
Caption: Workflow for this compound administration in a stroke model.
References
Application Notes and Protocols for Ph-HTBA in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) in preclinical mouse models of ischemic stroke. This compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB) that has demonstrated significant neuroprotective effects. It acts as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in the pathological signaling cascades following ischemic brain injury.[2]
Data Presentation
The following table summarizes the quantitative data regarding the administration and efficacy of this compound in a photothrombotic mouse model of stroke.
| Parameter | Details | Reference |
| Drug | (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) | [2] |
| Animal Model | Photothrombotic Ischemic Stroke in Mice | [2] |
| Dosage | 3 mg/kg and 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Timing of Administration | Single dose administered 3-6 hours post-stroke induction | [2] |
| Key Outcomes | - Superior neuroprotection at low doses compared to the smaller GHB analog HOCPCA. | [2] |
| - Reduction in Ca2+-stimulated CaMKIIα Thr286 autophosphorylation. | [2] | |
| - Reduction in substrate phosphorylation by recombinant CaMKIIα. | [2] |
Signaling Pathway
This compound exerts its neuroprotective effects by modulating the activity of CaMKIIα, a critical mediator of glutamate (B1630785) excitotoxicity in the brain following an ischemic event. During a stroke, excessive glutamate release leads to a massive influx of calcium (Ca2+) into neurons, which in turn activates CaMKIIα. This activation, through autophosphorylation at the Thr286 site, leads to a cascade of downstream events contributing to neuronal death. This compound specifically binds to the hub domain of CaMKIIα, which is crucial for the enzyme's structure and function. This interaction reduces the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286 and subsequent phosphorylation of its substrates, thereby mitigating the detrimental effects of excitotoxicity and promoting neuronal survival.[2]
Caption: this compound signaling pathway in ischemic stroke.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a mouse model of photothrombotic stroke.
Protocol 1: Photothrombotic Stroke Induction in Mice
This protocol describes the induction of a focal cortical ischemic lesion using a photosensitive dye and laser illumination.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Isoflurane (B1672236) anesthetic
-
Rose Bengal solution (10 mg/mL in sterile saline)
-
Stereotaxic frame
-
Heating pad
-
Surgical tools (scalpel, scissors, sutures)
-
Laser with a 532 nm wavelength and a fiber optic cable
-
Eye ointment
Procedure:
-
Anesthetize the mouse with isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotaxic frame on a heating pad to maintain body temperature at 37°C. Apply eye ointment to prevent corneal drying.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the desired cortical region for the infarct (e.g., somatosensory cortex) using stereotaxic coordinates.
-
Administer Rose Bengal solution via intraperitoneal injection at a dose of 100 mg/kg.
-
Wait for 5 minutes to allow the dye to circulate.
-
Position the fiber optic cable of the laser perpendicular to the skull over the target area.
-
Illuminate the target area with the laser for 15-20 minutes.
-
After illumination, suture the scalp incision.
-
Allow the mouse to recover from anesthesia in a warm cage with free access to food and water.
Protocol 2: Neurological Deficit Scoring
This protocol outlines a method for assessing motor and neurological deficits following stroke. A composite scoring system is often used.
Materials:
-
Observation cage
-
Testing apparatus (e.g., horizontal bar, wire grid)
Procedure (Example using a modified Bederson score):
Perform neurological scoring at 24 hours post-stroke and at subsequent time points as required.
-
Tail Suspension Test:
-
Gently lift the mouse by its tail.
-
Observe for forelimb flexion.
-
Score 0: Both forelimbs extend towards the floor.
-
Score 1: The contralateral forelimb to the lesion is consistently flexed.
-
-
-
Gait Analysis:
-
Place the mouse in an open field and observe its walking pattern.
-
Score 0: Normal gait.
-
Score 1: Circling towards the paretic side.
-
-
-
Whiskers Stimulation:
-
Gently brush the whiskers on each side.
-
Observe for contralateral head turn.
-
Score 0: Normal response.
-
Score 1: Decreased or absent response on the contralateral side to the lesion.
-
-
-
Body Proprioception:
-
Place the mouse on a flat surface and gently push it sideways towards the paretic side.
-
Score 0: Resists the push.
-
Score 1: Falls onto the paretic side.
-
-
Total Score: Sum the scores from each test. A higher score indicates a more severe neurological deficit.
Protocol 3: Infarct Volume Measurement using TTC Staining
This protocol describes the staining of brain tissue with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Brain matrix slicer
-
Digital scanner or camera with a macroscopic lens
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the desired endpoint (e.g., 24 or 72 hours post-stroke), deeply anesthetize the mouse and perfuse transcardially with cold saline followed by 4% PFA.
-
Carefully extract the brain and place it in a cold brain matrix.
-
Cut the brain into 1-2 mm thick coronal sections.
-
Immerse the sections in a 2% TTC solution at 37°C for 15-20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Transfer the stained sections into 4% PFA for fixation.
-
Capture high-resolution images of both sides of each brain slice.
-
Using image analysis software, measure the area of the entire hemisphere and the infarcted (white) area for each slice.
-
To correct for edema, calculate the infarct volume using the following formula for each slice:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)
-
-
Calculate the total infarct volume by summing the corrected infarct area of each slice and multiplying by the slice thickness.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study evaluating the efficacy of this compound in a mouse model of stroke.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for Measuring Ph-HTBA Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB) that acts as a CaMKIIα hub ligand.[2] Its potential as a neuroprotective agent makes the accurate quantification of its concentration in brain tissue a critical aspect of preclinical research and development.[2] These application notes provide detailed protocols for the determination of this compound concentrations in brain tissue, primarily focusing on the widely used and highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Overview of Analytical Techniques
The quantification of small molecules like this compound in complex biological matrices such as brain tissue requires highly selective and sensitive analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be used, LC-MS/MS is the gold standard due to its superior sensitivity and specificity. This document will focus on an LC-MS/MS-based protocol, which is adaptable for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a small molecule, like this compound, in brain homogenate. These values are representative and may vary based on the specific instrumentation and optimization of the method.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Lower Limit of Detection (LLOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for measurements of quality control samples within the same day. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for measurements of quality control samples on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration, determined by analyzing spiked samples. |
| Matrix Effect | Minimal | The effect of co-eluting, interfering substances from the brain tissue matrix on the ionization of the analyte. |
Experimental Workflow for this compound Brain Concentration Analysis
Caption: Experimental workflow for the quantification of this compound in brain tissue.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a general guideline and should be optimized for the specific equipment and reagents available.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)
-
Blank brain tissue from untreated animals (for matrix-matched calibration standards and quality controls)
Sample Preparation
-
Brain Tissue Homogenization :
-
Accurately weigh the frozen brain tissue sample.
-
Add a 10-fold volume of ice-cold homogenization buffer (e.g., 10 mL/g of tissue).[3]
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation :
-
To a 100 µL aliquot of the brain homogenate, add 400 µL of ice-cold acetonitrile containing the internal standard.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
-
Centrifugation and Supernatant Collection :
-
Centrifuge the samples at approximately 14,000 x g for 15-20 minutes at 4°C.[3]
-
Carefully collect the supernatant, ensuring that the protein pellet is not disturbed.
-
-
Evaporation and Reconstitution (Optional, for increased sensitivity) :
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions (Example) :
-
Column : A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution : A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 - 10 µL.
-
-
Mass Spectrometric Conditions (Example) :
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's chemical properties).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined by infusing the pure compounds into the mass spectrometer.
-
Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the maximum signal intensity for this compound.
-
Calibration and Quantification
-
Calibration Standards : Prepare matrix-matched calibration standards by spiking known concentrations of this compound analytical standard into blank brain homogenate.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Data Analysis :
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This compound Signaling and Mechanism of Action
Caption: Proposed mechanism of this compound interaction with CaMKIIα.
This compound has been identified as a ligand that selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2] This binding is thought to induce a thermal stabilization of the hub oligomer complex.[4] The functional consequence of this interaction is a reduction in Ca2+-stimulated CaMKIIα autophosphorylation, which may contribute to its neuroprotective effects observed in models of ischemic stroke.[2]
Conclusion
The accurate measurement of this compound brain concentrations is essential for understanding its pharmacokinetics and pharmacodynamics. The LC-MS/MS method outlined here provides a robust and sensitive approach for this purpose. Researchers should ensure proper validation of the assay in their laboratory to guarantee reliable and reproducible results, which are crucial for the advancement of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Application of Ph-HTBA in Neuronal Cell Lines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It has demonstrated significant neuroprotective properties, primarily through its interaction with the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in physiological and pathological glutamate (B1630785) signaling.[2][3][4] this compound selectively binds to the CaMKIIα hub domain, leading to its thermal stabilization and a reduction in Ca2+-stimulated autophosphorylation at Threonine 286 (Thr286).[2][4] This mechanism contributes to its superior neuroprotective effects at low doses, making it a promising candidate for therapeutic interventions in conditions involving neuronal damage, such as ischemic stroke.[2][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in neuronal cell lines to investigate its neuroprotective effects and mechanism of action.
Data Presentation
Biophysical and Pharmacokinetic Properties of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 452 µM | Intrinsic Tryptophan Fluorescence Inhibition | [5] |
| KD | 757 nM | Surface Plasmon Resonance (SPR) | [1] |
Signaling Pathway
The proposed signaling pathway for this compound's neuroprotective effect involves its direct interaction with the CaMKIIα hub domain. This binding event interferes with the Ca2+/calmodulin-dependent activation and subsequent autophosphorylation of CaMKIIα at Thr286, a critical step in the downstream signaling cascade that can lead to excitotoxicity and neuronal death.
References
- 1. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Ph-HTBA experimental design for neuroprotection assays
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable small molecule that has demonstrated significant neuroprotective potential, particularly in the context of ischemic stroke.[2][3] It acts as a selective modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in neuronal signaling and excitotoxicity.[2][4] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in neuroprotection assays.
Chemical Properties
This compound is a complex organic molecule with a benzoannulen core.[3] Its chemical structure is crucial for its high-affinity binding to the CaMKIIα hub domain.[3][5]
| Property | Value | Reference |
| Molecular Formula | C19H18O3 | [6] |
| Molecular Weight | 294.3 g/mol | [6] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO and ethanol | [3] |
| Binding Affinity (Kd) | 757 nM for CaMKIIα | [7] |
Mechanism of Action
This compound exerts its neuroprotective effects by selectively binding to the hub domain of CaMKIIα.[2] This interaction has several downstream consequences:
-
Stabilization of the CaMKIIα Holoenzyme: The hub domain is responsible for organizing the CaMKII holoenzyme into its functional oligomeric structure.[2] this compound binding is thought to stabilize this structure.[3]
-
Reduction of Autophosphorylation: this compound has been shown to reduce the Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 residue in primary cortical neurons.[2] This is significant because excessive CaMKIIα autophosphorylation is a key step in the excitotoxic cascade that leads to neuronal death following an ischemic event.
-
Modulation of Substrate Phosphorylation: In addition to reducing autophosphorylation, this compound also decreases the phosphorylation of CaMKIIα substrates.[2]
By modulating CaMKIIα activity, this compound helps to prevent the downstream effects of excessive glutamate (B1630785) signaling, which is a primary driver of neuronal damage in ischemic stroke and other neurodegenerative conditions.[2]
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound in both in vitro and in vivo models.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol is designed to model ischemic conditions in a cell culture system.
1. Materials and Reagents:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Deoxygenated glucose-free DMEM
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
Cell viability assays (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-CaMKIIα (Thr286), anti-CaMKIIα, anti-β-actin)
2. Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates (for viability assays) or 6-well plates (for Western blotting) coated with poly-D-lysine. Culture for 10-14 days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in Neurobasal medium. Pre-treat the neurons with this compound or vehicle (DMSO) for 1-2 hours before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with deoxygenated glucose-free DMEM.
-
Place the cells in the hypoxia chamber for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like injury.
-
-
Reperfusion:
-
Remove the cells from the hypoxia chamber.
-
Replace the OGD medium with the original Neurobasal medium containing this compound or vehicle.
-
Return the cells to the standard incubator (37°C, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions to quantify cell death. Alternatively, use live/dead cell imaging with Calcein-AM and Propidium Iodide.
-
Western Blotting: Lyse the cells in RIPA buffer. Perform SDS-PAGE and Western blotting to analyze the levels of phospho-CaMKIIα (Thr286) and total CaMKIIα.
-
In Vivo Neuroprotection Assay: Photothrombotic Stroke Model in Rodents
This protocol describes a model of focal ischemic stroke to evaluate the in vivo efficacy of this compound.[8]
1. Animals and Housing:
-
Adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All animal procedures should be approved by the institutional animal care and use committee.
2. Materials and Reagents:
-
This compound solution for injection (e.g., in saline with a solubilizing agent like DMSO or Tween 80)
-
Rose Bengal photosensitive dye (10 mg/mL in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Cold light source with a fiber optic cable and a specific filter (e.g., 560 nm)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Neurological scoring system (e.g., Bederson score)
3. Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the animal with isoflurane.
-
Place the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
-
Induction of Photothrombotic Stroke:
-
Inject Rose Bengal dye intravenously (e.g., via the tail vein).
-
After a short delay (e.g., 5 minutes), illuminate a specific region of the skull (e.g., over the sensorimotor cortex) with the cold light source for a set duration (e.g., 15 minutes). This will induce the formation of a thrombus and subsequent focal ischemia.[8]
-
-
This compound Administration:
-
Administer a single dose of this compound or vehicle intravenously or intraperitoneally at a clinically relevant time point after the induction of stroke (e.g., 3-6 hours).[2]
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm cage.
-
Provide post-operative analgesia as required.
-
-
Assessment of Neuroprotection (at 24-48 hours post-stroke):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Alternatively, for TTC staining, euthanize the animal and quickly remove the brain.
-
Slice the brain into coronal sections and stain with TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Visualizations
This compound Signaling Pathway in Neuroprotection
Caption: this compound inhibits CaMKIIα autophosphorylation, preventing excitotoxicity.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: Workflow for in vivo evaluation of this compound in a stroke model.
References
- 1. benchchem.com [benchchem.com]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-12524367) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C19H18O3 | CID 139378529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|CAS 2368927-41-5|DC Chemicals [dcchemicals.com]
- 8. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
Ph-HTBA: A Novel Modulator of CaMKIIα for Synaptic Plasticity Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a high-affinity, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2] CaMKIIα is a crucial enzyme in the signaling pathways that underlie synaptic plasticity, the cellular mechanism for learning and memory. This compound's ability to selectively interact with the hub domain of CaMKIIα and modulate its activity makes it a valuable tool for studying the molecular underpinnings of synaptic plasticity and for the development of therapeutics targeting neurological and psychiatric disorders associated with dysregulated CaMKIIα signaling. This document provides detailed application notes and protocols for the use of this compound in synaptic plasticity research.
Data Presentation
While direct quantitative data on the effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are not yet extensively published, its mechanism of action strongly suggests an inhibitory role in LTP induction. This compound has been shown to reduce the Ca²⁺-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286). This autophosphorylation is a critical step for the kinase to become constitutively active and is essential for the induction of LTP.
| Parameter | Method | Result | Implication for Synaptic Plasticity | Reference |
| CaMKIIα Thr286 Autophosphorylation | Western Blot in primary cortical neurons | This compound reduces Ca²⁺-stimulated autophosphorylation | Inhibition of a key molecular step for LTP induction | [2] |
| Binding Affinity (Kd) for CaMKIIα | Radioligand binding assay | 757 nM | High-affinity binding to the target protein | |
| Brain Permeability (Kp,uu) | In vivo mouse studies | 0.85 | Suitable for in vivo studies of synaptic plasticity |
Signaling Pathways and Experimental Workflows
CaMKIIα Signaling Pathway in LTP Induction
The induction of NMDAR-dependent LTP is a well-characterized signaling cascade. The following diagram illustrates the key steps and the proposed point of intervention for this compound.
Caption: CaMKIIα signaling cascade in LTP and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects on Synaptic Plasticity
The following diagram outlines a typical workflow for investigating the impact of this compound on synaptic plasticity in hippocampal slices.
Caption: Workflow for electrophysiological assessment of this compound on LTP.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent effects on neuronal activity.
Protocol 2: Electrophysiological Recording of Synaptic Plasticity in Acute Hippocampal Slices
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂)
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
This compound stock solution
-
Vehicle control (DMSO)
aCSF Composition (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
26 NaHCO₃
-
10 D-Glucose
-
2 CaCl₂
-
1 MgCl₂
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP amplitude.
-
-
Drug Application:
-
Prepare the final concentration of this compound by diluting the stock solution in aCSF.
-
Switch the perfusion to aCSF containing this compound (or vehicle) and perfuse for at least 20 minutes before inducing plasticity.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 200 ms (B15284909) inter-burst interval).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after LTP induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the degree of potentiation in the this compound-treated slices to the vehicle-treated control slices.
-
Protocol 3: Western Blot Analysis of CaMKIIα Autophosphorylation
Materials:
-
Hippocampal slices or primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-CaMKIIα (Thr286) and anti-total-CaMKIIα
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment:
-
Treat hippocampal slices or neuronal cultures with this compound or vehicle at the desired concentration and for the specified duration.
-
Stimulate the cells to induce CaMKIIα activation (e.g., with a high potassium solution or a glutamate receptor agonist).
-
-
Lysis and Protein Quantification:
-
Wash the cells/slices with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-CaMKIIα (Thr286) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total CaMKIIα to normalize for protein loading.
-
-
Densitometric Analysis:
-
Quantify the band intensities for both phosphorylated and total CaMKIIα.
-
Calculate the ratio of phospho-CaMKIIα to total CaMKIIα for each sample to determine the relative level of autophosphorylation.
-
This compound represents a potent and specific tool for the investigation of CaMKIIα's role in synaptic plasticity. Its ability to reduce CaMKIIα autophosphorylation provides a clear mechanism for inhibiting the induction of LTP. The protocols outlined above provide a framework for researchers to utilize this compound to further dissect the complex signaling pathways governing learning and memory and to explore its therapeutic potential in neurological disorders.
References
Application Note: High-Throughput Stability Assessment of Ph-HTBA in Solution
Abstract
This application note provides a comprehensive protocol for assessing the chemical stability of 4-(3-(hydroxy(phenyl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (Ph-HTBA) in solution under various stress conditions. The described methods are crucial for researchers, scientists, and drug development professionals involved in the preclinical and formulation development of this compound. The protocol details a forced degradation study encompassing hydrolytic, oxidative, and photolytic stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products is also presented. All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
4-(3-(hydroxy(phenyl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (this compound) is a triazole-containing compound with potential therapeutic applications. The 1,2,3-triazole moiety is a key pharmacophore in many clinically used drugs, known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] Understanding the stability of this compound in solution is a critical aspect of its development, influencing formulation strategies, storage conditions, and shelf-life determination. Forced degradation studies are an essential component of this process, providing insights into the degradation pathways and the intrinsic stability of the molecule.[4][5] This application note outlines a systematic approach to evaluate the stability of this compound in solution.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate (B84403) buffer (pH 2.1, 7.0, and 9.0)
-
Quinine hydrochloride (for photostability chamber calibration)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber compliant with ICH Q1B guidelines[6][7][8][9]
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Water bath
Preparation of this compound Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. This stock solution will be used for all subsequent stress studies.
Forced Degradation Studies
For each condition, a sample of the this compound stock solution is diluted with the respective stressor solution to a final concentration of 100 µg/mL. A control sample, diluted with the solvent used for the stressor (e.g., water for acid/base hydrolysis), should be prepared and stored under ambient conditions.
-
Procedure: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Procedure: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubation: Incubate the solution at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Procedure: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature (25°C) for 24 hours.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours for immediate HPLC analysis.
-
Procedure: Dilute 1 mL of this compound stock solution with 9 mL of phosphate buffer (pH 7.0).
-
Incubation: Incubate the solution in a thermostatic oven at 80°C for 48 hours.
-
Sampling: Withdraw aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis.
-
Procedure: Place a solution of this compound (100 µg/mL in phosphate buffer, pH 7.0) in a chemically inert, transparent container. Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Exposure: Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9]
-
Analysis: Analyze the exposed and dark control samples by HPLC.
HPLC Method for Stability Indicating Assay
A reverse-phase HPLC method is employed to separate this compound from its potential degradation products.
-
Column: X-Bridge C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Phosphate buffer (pH 2.1)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30-35 min: Linear gradient to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The stability of this compound under various stress conditions is quantified by measuring the percentage of the initial concentration remaining at each time point. The results are summarized in the following tables.
Table 1: Stability of this compound under Acidic and Basic Conditions (60°C)
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 |
| 2 | 98.2 | 95.1 |
| 4 | 96.5 | 90.3 |
| 8 | 92.1 | 82.4 |
| 12 | 88.7 | 75.8 |
| 24 | 80.3 | 62.5 |
Table 2: Stability of this compound under Oxidative and Thermal Conditions
| Time (hours) | % Remaining (3% H₂O₂, 25°C) | % Remaining (pH 7.0, 80°C) |
| 0 | 100.0 | 100.0 |
| 2 | 99.1 | - |
| 4 | 98.5 | - |
| 6 | - | 97.2 |
| 8 | 97.2 | - |
| 12 | 96.0 | 93.1 |
| 24 | 92.8 | 85.4 |
| 48 | - | 72.9 |
Table 3: Photostability of this compound
| Sample | % Remaining |
| Exposed | 89.7 |
| Dark Control | 99.8 |
Visualization
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Potential Signaling Pathway Involvement
Triazole-containing compounds have been shown to interact with various signaling pathways, often through the inhibition of key enzymes or modulation of receptor activity.[1][2][10] A potential mechanism of action for a bioactive compound like this compound could involve the modulation of kinase signaling pathways, which are frequently implicated in cell proliferation and survival.
Caption: Hypothesized signaling pathway modulation by this compound.
Discussion
The results of the forced degradation study indicate that this compound is most susceptible to degradation under basic and thermal stress conditions. Significant degradation was observed after 24 hours of incubation with 0.1 M NaOH at 60°C and after 48 hours at 80°C in a neutral buffer. The compound exhibited moderate degradation under acidic and photolytic conditions, while it was relatively stable against oxidation with 3% H₂O₂ at room temperature.
The developed HPLC method demonstrated good separation of the parent this compound peak from the degradation products formed under all stress conditions, confirming its utility as a stability-indicating assay. Further characterization of the degradation products using techniques such as LC-MS would be beneficial for elucidating the degradation pathways.
Conclusion
This application note provides a robust framework for assessing the stability of this compound in solution. The outlined protocols for forced degradation and the stability-indicating HPLC method are essential tools for the development of stable formulations of this compound. The data suggest that protection from high temperatures and alkaline conditions is critical for maintaining the integrity of this compound in solution.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
Protocol for the Synthesis of Ph-HTBA for Research Applications
This document provides a detailed protocol for the synthesis of Ph-HTBA, a novel high-affinity, brain-penetrant stabilizer of the CaMKIIα hub domain.[1][2] this compound is a valuable research tool for studying the role of CaMKIIα in various neurological processes and as a potential therapeutic agent for ischemic stroke and neurodegenerative disorders.[1][2]
Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one. The key steps involve a Suzuki coupling reaction to introduce the phenyl group, followed by a reaction to add the acetic acid moiety.
Experimental Protocol
This protocol is adapted from the synthetic scheme described in the literature.[4]
Step 1: Synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (5i)
This step involves a Suzuki coupling reaction between 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one and phenylboronic acid.
-
Reactants:
-
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (5a)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
K₂CO₃ (Potassium carbonate)
-
DMF (Dimethylformamide)
-
H₂O (Water)
-
-
Procedure:
-
Combine 2-bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one (0.25 g, 1.0 mmol), phenylboronic acid (0.26 g, 2.1 mmol), Pd(PPh₃)₄ (0.11 g, 0.10 mmol), and K₂CO₃ (0.44 g, 3.1 mmol) in a reaction vessel.[4]
-
Add DMF (24 mL) and H₂O (16 mL) to the mixture.[4]
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a heptane/ethyl acetate (B1210297) gradient (e.g., 9:1) to yield 2-phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one as a yellow oil.[4]
-
Step 2: Synthesis of this compound
The subsequent steps to convert the phenyl-substituted benzo[3]annulen-5-one to this compound are not explicitly detailed in the provided search results. However, based on the structure of this compound, which contains a ylideneacetic acid moiety, a likely next step is a Wittig or Horner-Wadsworth-Emmons reaction. This would involve reacting the ketone intermediate from Step 1 with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion bearing an ester group, followed by hydrolysis of the ester to the carboxylic acid.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one | ~253.12 | 0.25 | 1.0 | - |
| Phenylboronic acid | 121.93 | 0.26 | 2.1 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.11 | 0.10 | - |
| K₂CO₃ | 138.21 | 0.44 | 3.1 | - |
| 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one | ~250.34 | 0.22 | ~0.88 | 90 |
Data extracted from a representative synthesis.[4]
Diagrams
Synthesis Workflow of 2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one
Caption: Synthetic workflow for the Suzuki coupling step.
Proposed Signaling Pathway Modulation by this compound
Caption: this compound modulates CaMKIIα activity.
References
- 1. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoswitchable assembly of long-lived azobenzenes in water using visible light. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ph-HTBA solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ph-HTBA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, or (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid, is a small molecule modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2] Its molecular structure, containing a phenyl group and a benzoannulene core, contributes to its hydrophobic nature, which can lead to poor solubility in aqueous solutions.[2] Adequate solubility is crucial for obtaining reliable and reproducible results in biological assays and for the development of potential therapeutic applications.
Q2: In which solvents is this compound known to be soluble?
Q3: How does pH likely affect the solubility of this compound?
This compound possesses a carboxylic acid group, which is ionizable.[2] The solubility of compounds with ionizable groups is often pH-dependent. At a pH above the pKa of the carboxylic acid, the group will be deprotonated (negatively charged), which generally increases its solubility in aqueous media. Conversely, at a pH below its pKa, the carboxylic acid will be in its neutral, protonated form, which may decrease aqueous solubility. While the exact pKa of this compound is not publicly documented, for many carboxylic acids it falls within the range of 4-5. Therefore, adjusting the pH of aqueous buffers to be slightly above this range may improve solubility.
Q4: Can I heat the solution to improve this compound solubility?
Gentle warming can be a useful technique to aid in the dissolution of compounds. Increased temperature can help overcome the energy barrier required for a solute to dissolve. However, it is crucial to be cautious, as excessive heat can lead to the degradation of the compound. If you choose to warm your solution, it is recommended to do so gently (e.g., in a 37°C water bath) and for a short period. The thermal stability of this compound under various conditions should be considered.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions.
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Power | If using an aqueous buffer, switch to an organic solvent like high-purity, anhydrous DMSO or ethanol (B145695) to prepare a concentrated stock solution. |
| Concentration Exceeds Solubility Limit | Try preparing a more dilute stock solution. If a 10 mM stock does not dissolve, attempt to prepare a 5 mM or 1 mM solution. |
| Solid-State Energy | The crystalline form of the compound may have a high lattice energy, making it difficult to dissolve. Use physical methods to aid dissolution, such as vortexing for several minutes or sonicating the solution in a water bath. |
| Impure or Wet Solvent | Ensure you are using a fresh, high-purity, anhydrous solvent. DMSO, for example, is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. |
Problem 2: this compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| "Salting Out" or "Crashing Out" | This occurs when the compound, which is soluble in the organic stock solvent, is not soluble in the final aqueous medium. To mitigate this, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution. |
| Final DMSO Concentration is Too Low | While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%), a certain amount may be necessary to maintain solubility. Optimize the final DMSO concentration to balance solubility and cell health. |
| pH of the Aqueous Medium | The pH of your buffer may not be optimal for this compound solubility. As this compound has a carboxylic acid moiety, increasing the pH of the aqueous medium (e.g., to pH 7.4 or slightly higher) may improve solubility. |
| Low Temperature of Aqueous Medium | Adding a cold stock solution to a cold aqueous medium can decrease solubility. Try warming the aqueous medium to 37°C before adding the this compound stock solution. |
| Aggregation | Hydrophobic compounds can self-associate and form aggregates in aqueous solutions. Consider including a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous medium to help prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 294.34 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 294.34 g/mol * 1000 mg/g = 2.94 mg
-
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Once fully dissolved, the clear stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium (e.g., Cell Culture Medium)
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Warm the aqueous medium (e.g., cell culture medium) to 37°C.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration that is closer to the final desired concentration.
-
Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently swirling or vortexing. This ensures rapid mixing and reduces the chance of precipitation.
-
Ensure the final concentration of DMSO in the aqueous medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
Use the final diluted solution immediately to minimize the risk of the compound precipitating out over time.
Visualizations
Caption: CaMKIIα Signaling Pathway and this compound's Point of Intervention.
Caption: Troubleshooting Workflow for Initial Dissolution of this compound.
References
Technical Support Center: Optimizing Ph-HTBA Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ph-HTBA in in-vitro assays. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in in-vitro assays?
This compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). Its primary mechanism of action is as a modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in glutamate (B1630785) signaling pathways.[2] this compound binds to the hub domain of CaMKIIα, which can lead to neuroprotective effects. A key measurable outcome of this compound activity in cellular assays is the reduction of Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons.[2]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the specific assay and cell type. While a definitive effective concentration range for all cellular assays has not been established, studies have shown that this compound exhibits a superior neuroprotective effect at "low doses" in models of focal ischemic stroke.[2] For in-vitro biochemical assays, the Ki for inhibiting HOCPCA binding is 1.4 μM, and the Kd for binding to CaMKIIα is 757 nM. It is important to perform a dose-response experiment to determine the optimal concentration for your specific in-vitro model.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to prepare a stock solution of at least 10 mM in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my in-vitro assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, sensitivity to DMSO can be cell-type dependent. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Assay Buffer or Cell Culture Medium
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility of this compound | 1. Check the pH of your buffer: The solubility of compounds can be pH-dependent. Ensure your cell culture medium or buffer is at the correct physiological pH (typically 7.2-7.4).2. Increase the solvent concentration: If your experimental design allows, you can slightly increase the final DMSO concentration. However, be mindful of potential toxicity and always include a vehicle control.3. Sonication: After diluting the this compound stock solution into your aqueous buffer, briefly sonicate the solution to aid in dissolution.4. Warming: Gently warm the aqueous solution to 37°C while stirring to help dissolve the compound. Do not overheat, as this could degrade the compound. |
| High Final Concentration of this compound | 1. Lower the working concentration: If precipitation occurs at your desired concentration, try working with a lower concentration range.2. Serial Dilutions: Prepare serial dilutions from your stock solution in the aqueous buffer to identify the concentration at which this compound remains in solution. |
Issue 2: Inconsistent or No Observable Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific assay and cell type.2. Consult Literature: Review published studies that have used this compound in similar in-vitro models to guide your concentration selection. |
| Compound Degradation | 1. Proper Storage: Ensure your this compound stock solution is stored correctly in small aliquots at -20°C or -80°C and protected from light.2. Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid using old or repeatedly frozen-thawed working solutions. |
| Assay-Specific Issues | 1. Incubation Time: Optimize the incubation time for this compound treatment. The effect may be time-dependent.2. Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. |
Issue 3: High Background or Cytotoxicity in Control Wells
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | 1. Titrate DMSO Concentration: Perform a toxicity assay with varying concentrations of DMSO on your specific cell line to determine the maximum tolerated concentration.2. Lower Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible. |
| Contamination | 1. Sterile Technique: Ensure all solutions and equipment are sterile. Check for signs of bacterial or fungal contamination in your cell cultures.2. Fresh Media and Reagents: Use fresh, high-quality cell culture media and reagents. |
Quantitative Data Summary
Table 1: this compound Pharmacological Parameters
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 757 nM | Radioligand Binding Assay (CaMKIIα) | Not available in search results |
| Inhibitory Constant (Ki) | 1.4 µM | HOCPCA Binding Inhibition (CaMKIIα) | Not available in search results |
| IC50 | 452 µM | Inhibition of Intrinsic Tryptophan Fluorescence | Not available in search results |
Table 2: Recommended Starting Concentrations for In-Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Neuroprotection Assays (e.g., against glutamate excitotoxicity) | 1 µM - 50 µM | A dose-response experiment is highly recommended. |
| CaMKIIα Autophosphorylation Inhibition Assay | 10 µM - 100 µM | Monitor the phosphorylation status of Thr286. |
| General Cell Viability/Cytotoxicity Assays | 0.1 µM - 200 µM | To determine the CC50 (50% cytotoxic concentration). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration does not exceed the tolerated level for your cells (typically ≤ 0.5%).
-
Mix well by gentle pipetting or vortexing.
-
Protocol 2: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway in neuroprotection.
References
Technical Support Center: Improving the Delivery of Ph-HTBA in Animal Models
Compound of Interest: Ph-HTBA ((2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid)
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo delivery of this compound, a hydrophobic compound with potential as a brain-penetrant stabilizer of the CaMKIIα hub domain. Due to its likely poor aqueous solubility (predicted XLogP3 of 3.1), achieving adequate and consistent exposure in animal models is a critical challenge.[2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving good oral bioavailability with this compound?
A1: The primary obstacle for this compound is its hydrophobic nature and consequent poor aqueous solubility. For effective oral absorption, a drug must first dissolve in the gastrointestinal fluids. Low solubility is a common rate-limiting step for the absorption of hydrophobic compounds, leading to low and variable bioavailability.[3][4]
Q2: What are the most promising formulation strategies for enhancing the oral bioavailability of a hydrophobic compound like this compound?
A2: Several advanced formulation strategies can significantly improve the absorption of poorly water-soluble drugs.[4] The most common and effective approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5][6]
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This converts the drug from a crystalline to a more soluble amorphous state, thereby improving its dissolution rate and bioavailability.[7][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution velocity and improved absorption.[9]
Q3: Can excipients in the formulation affect the biological activity or metabolic pathways of this compound?
A3: Yes, some formulation excipients are not inert and can influence biological processes. For instance, certain surfactants and polymers can inhibit the activity of efflux transporters like P-glycoprotein (P-gp) or metabolic enzymes such as Cytochrome P450s (CYPs) in the gut wall.[1][10] This can alter the pharmacokinetics of the drug. Given that this compound is intended to be brain-penetrant, understanding and potentially leveraging these excipient effects is crucial.[1]
Q4: How do I choose the right animal model for bioavailability studies of this compound?
A4: The choice of animal model depends on the specific research question. Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and handling feasibility.[11][12] For studies involving brain penetration, mice are also frequently used. It is important to consider species-specific differences in metabolism and gastrointestinal physiology.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals | Inconsistent dosing technique (oral gavage) | - Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.- Use appropriate gavage needle sizes for the animal model.- Verify dose volume and formulation homogeneity before each administration.[3] |
| Food effects | - Implement a consistent fasting period (e.g., 12 hours) before dosing to standardize gastrointestinal conditions.[2][3]- Ensure consistent timing of feeding post-dosing. | |
| Consistently low or undetectable plasma concentrations of this compound | Poor drug dissolution from the formulation | - The formulation is not sufficiently enhancing the solubility of this compound.- Solution: Reformulate using a more robust strategy. Consider transitioning from a simple suspension to a Self-Emulsifying Drug Delivery System (SEDDS) or an Amorphous Solid Dispersion (ASD). Refer to the detailed protocols below. |
| Extensive first-pass metabolism | - this compound may be rapidly metabolized in the gut wall or liver after absorption.- Solution: To quantify this, an intravenous (IV) dosing study is necessary to determine the absolute bioavailability. If first-pass metabolism is confirmed to be high, formulation strategies that promote lymphatic uptake (e.g., lipid-based systems) may help bypass the liver.[3] | |
| Precipitation of this compound in the formulation upon storage or dilution | Suboptimal formulation design | - The drug concentration may exceed its solubility in the vehicle over time.- For SEDDS, the oil/surfactant/co-surfactant ratios may not be optimal to maintain the drug in solution upon emulsification.- Solution: Re-evaluate excipient selection and ratios. Conduct stability studies of the formulation under relevant storage conditions and in simulated gastric and intestinal fluids.[3] |
| Inconsistent results between different batches of the same formulation | Lack of control over formulation preparation | - Minor variations in preparation (e.g., mixing speed, temperature, solvent evaporation rate) can lead to significant differences in performance.- Solution: Standardize every step of the formulation protocol. Characterize each batch for key parameters such as particle/droplet size, polydispersity index (PDI), and drug content to ensure consistency.[7] |
Quantitative Data Summary
The following tables provide representative data on how different formulation strategies can enhance the oral bioavailability of hydrophobic drugs, using parameters typical for a rat model. These serve as a benchmark for what can be expected when formulating this compound.
Table 1: Representative Pharmacokinetic Parameters of a Hydrophobic Drug in Different Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Solid Dispersion | 750 ± 150 | 2.0 ± 0.5 | 4,900 ± 850 | ~500 |
| SEDDS | 1,200 ± 250 | 1.5 ± 0.5 | 8,330 ± 1,200 | ~850 |
| Nanoparticle Suspension | 950 ± 200 | 1.0 ± 0.5 | 6,500 ± 1,100 | ~660 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published literature for poorly soluble compounds.[9][11][12]
Table 2: Formulation Characteristics
| Formulation Type | Key Parameters | Typical Values |
| SEDDS | Droplet Size (after emulsification) | < 200 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Self-emulsification time | < 1 minute | |
| Solid Dispersion | Drug State | Amorphous |
| In vitro dissolution (at 30 min) | > 80% | |
| Nanoparticles | Particle Size | < 300 nm |
| Zeta Potential | > ±20 mV (for stability) |
Key Experimental Protocols
Here are detailed methodologies for preparing advanced formulations of this compound.
Protocol 1: Preparation of this compound Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids to enhance its solubility and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying regions.
-
-
Preparation of this compound-loaded SEDDS Pre-concentrate:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Heat the mixture to 40°C in a water bath and mix using a vortex mixer until a homogenous and clear solution is formed.[5]
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Self-emulsification assessment: Add the SEDDS pre-concentrate to simulated gastric and intestinal fluids and observe the time it takes to form a clear or bluish-white emulsion.
-
Droplet size analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD)
Objective: To improve the dissolution rate of this compound by converting it from a crystalline to a higher-energy amorphous state within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMCAS, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol, acetone)
Equipment:
-
Rotary evaporator
-
Magnetic stirrer
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Polymer and Solvent Selection:
-
Choose a polymer that is soluble in a volatile organic solvent and has good miscibility with this compound.
-
-
Dissolution:
-
Dissolve both this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient volume of the organic solvent in a round-bottom flask. Stir until a clear solution is obtained.[7]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).[7]
-
Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Place the flask in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.[7]
-
Scrape the dried solid mass, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.
-
-
Characterization:
-
Amorphous state confirmation: Use techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline this compound.
-
In vitro dissolution: Perform dissolution studies in a relevant medium (e.g., simulated intestinal fluid) and compare the dissolution profile to that of the pure crystalline this compound.
-
Visualizations
Signaling Pathway: CaMKIIα Activation
As this compound is a stabilizer of the CaMKIIα hub domain, understanding its signaling context is crucial. The diagram below illustrates the activation pathway of CaMKIIα.
Caption: CaMKIIα activation pathway and the proposed stabilizing role of this compound.
Experimental Workflow: SEDDS Formulation and In Vivo Study
The following diagram outlines the workflow for preparing a SEDDS formulation of this compound and evaluating it in an animal model.
Caption: Workflow for SEDDS formulation and in vivo bioavailability assessment.
Logical Relationship: Troubleshooting Low Bioavailability
This diagram illustrates a logical approach to troubleshooting low oral bioavailability in animal studies.
Caption: A logical workflow for troubleshooting low oral bioavailability.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Ph-HTBA
Welcome to the Technical Support Center for Ph-HTBA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound), a selective modulator of the CaMKIIα hub domain.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a brain-penetrant modulator that selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2][3] This binding stabilizes the oligomeric structure of CaMKIIα, which is crucial for its role in neuronal signaling.[2] this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation.[3]
Q2: My experimental results are not consistent with the known on-target effects of this compound on CaMKIIα. Could off-target effects be the cause?
A2: While this compound has been designed for selectivity, unexpected experimental outcomes could potentially be due to off-target effects. Off-target effects occur when a compound interacts with unintended proteins.[4] It is crucial to experimentally verify that the observed phenotype is a direct result of this compound's interaction with CaMKIIα. We recommend performing control experiments, such as using a structurally related but inactive compound, or validating the effect by genetic knockdown of CaMKIIα.
Q3: What are the first steps I should take to investigate potential off-target effects of this compound?
A3: A systematic approach is recommended. Start by confirming the on-target engagement in your experimental system using a technique like the Cellular Thermal Shift Assay (CETSA). If on-target engagement is confirmed but anomalous results persist, you can proceed to broader, unbiased screening methods to identify potential off-target binders. These methods include Affinity Selection-Mass Spectrometry and broad-panel kinase screening.
Troubleshooting Guides
Issue 1: How to Confirm this compound Engages with CaMKIIα in My Cells
To ensure that this compound is interacting with its intended target in your specific cellular context, a Cellular Thermal Shift Assay (CETSA) is a highly effective method.[5][6][7] CETSA is based on the principle that ligand binding increases the thermal stability of the target protein.[5]
Objective: To verify the binding of this compound to CaMKIIα in intact cells.
Methodology:
-
Cell Treatment: Culture your cells of interest and treat them with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Heat Challenge: Aliquot the cell lysates and expose them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce thermal denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble CaMKIIα: Collect the supernatant containing the soluble proteins and quantify the amount of soluble CaMKIIα using Western blotting with a specific anti-CaMKIIα antibody.
-
Data Analysis: Plot the amount of soluble CaMKIIα as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Issue 2: Identifying Unknown Off-Target Proteins of this compound
If you suspect off-target effects are responsible for your experimental observations, unbiased proteomic approaches can be employed to identify these unknown interacting proteins. Affinity Selection-Mass Spectrometry is a powerful technique for this purpose.[8][9]
Objective: To identify proteins from a cell lysate that bind to this compound.
Methodology:
-
Probe Synthesis (Optional but Recommended): For effective capture, synthesize a this compound analog that incorporates a biotin (B1667282) tag, preferably via a linker that minimizes disruption of the core pharmacophore. A photo-reactive crosslinking group can also be included to covalently capture interacting proteins.
-
Immobilization: Immobilize the biotinylated this compound probe onto streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: Prepare a lysate from your cells or tissue of interest.
-
Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound probe pulldown with those from a control pulldown (e.g., beads with a biotinylated inactive analog or no compound) to identify specific binders.
Issue 3: Assessing Off-Target Effects on the Kinome
As this compound modulates a kinase, it is prudent to assess its selectivity across the human kinome, especially if your experimental system shows phenotypes related to other kinase pathways. A comprehensive kinome scan can provide a broad overview of this compound's kinase selectivity.
Objective: To determine the binding affinity of this compound against a large panel of human kinases.
Methodology:
This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX). The general principle is a competition binding assay.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of this compound indicates binding.
-
Data Analysis: Results are typically reported as the percent of control, where a lower percentage indicates stronger binding. This can be used to generate a selectivity profile and identify potential off-target kinases.
Data Presentation
Table 1: On-Target Binding Affinity and Activity of this compound
| Parameter | Value | Target | Assay System | Reference |
| Binding Affinity (KD) | 757 nM | CaMKIIα Hub Domain | Surface Plasmon Resonance | [1] |
| Functional Activity (IC50) | 452 µM | Inhibition of Intrinsic Tryptophan Fluorescence (ITF) | Recombinant CaMKIIα Hub | [1] |
| Cellular Effect | Reduces Ca2+-stimulated Thr286 autophosphorylation | CaMKIIα | Primary Cortical Neurons | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
Ph-HTBA stability problems and solutions
Welcome to the technical support center for Ph-HTBA (4-(4-(hydroxymethyl)-2,6-dimethoxyphenoxy)-2-(tert-butyl)-6-methoxyphenol). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It has been functionally characterized as a ligand for the CaMKIIα hub domain, where it is believed to mediate neuroprotection. Its primary research application is in studying neuroprotective mechanisms following events like ischemic stroke.
Q2: What are the main stability concerns associated with this compound?
As a hindered phenolic antioxidant, this compound is susceptible to degradation under certain experimental and storage conditions. The primary stability concerns include:
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic hydroxyl group. This is a common degradation pathway for hindered phenols.
-
Photodegradation: Exposure to light, particularly UV light, can accelerate degradation.
-
Thermal Degradation: Elevated temperatures can increase the rate of degradation.
-
pH Sensitivity: The stability of this compound can be influenced by the pH of the solution. Extreme pH values may catalyze hydrolytic or oxidative degradation.
Q3: What are the typical signs of this compound degradation?
A common sign of degradation for phenolic antioxidants is a change in the color of the solution, often turning yellow or pink.[1] This is typically due to the formation of oxidized species, such as quinone-type compounds.[1] For quantitative assessment, a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are definitive indicators of degradation.
Q4: How should this compound be stored to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store this compound at -20°C or below. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Store in a light-protected container, such as an amber vial, to prevent photodegradation.
-
Atmosphere: For solutions, it is best to use de-gassed solvents and to store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (yellowing/pinking) of this compound solution | Oxidation of the phenolic group.[1] This can be accelerated by exposure to air, light, or high temperatures. | 1. Prepare fresh solutions before use. 2. Use de-gassed solvents. 3. Store solutions under an inert atmosphere (nitrogen or argon). 4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 5. Avoid prolonged exposure to elevated temperatures. |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | 1. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the buffer, incubation time). 2. Prepare stock solutions in a suitable, non-aqueous solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before the experiment. 3. Include a stability control where this compound is incubated in the assay medium for the duration of the experiment and then analyzed by HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Compare the chromatogram with that of a freshly prepared, undegraded sample to confirm the new peaks are degradation products. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. 3. Ensure the purity of the initial this compound material. |
| Low recovery of this compound from biological samples | Adsorption to labware or instability during sample processing. | 1. Use low-adsorption tubes and pipette tips. 2. Keep samples on ice or at reduced temperatures during processing. 3. Minimize the time between sample collection and analysis. 4. Evaluate the stability of this compound in the biological matrix under the processing conditions. |
Quantitative Data on Phenolic Compound Stability
| Compound | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Cyanidin-3-glucosylrutinoside | 80 | 2.2 x 10⁻² min⁻¹ | 32.10 min | [2] |
| Cyanidin-3-rutinoside | 80 | 1.5 x 10⁻² min⁻¹ | 45.69 min | [2] |
| p-Coumaric acid | 80 | 1.12 x 10⁻² min⁻¹ | - | [2] |
| Neochlorogenic acid | 80 | - | 43.39 min | [2] |
| Chlorogenic acid | 80 | - | 66.99 min | [2] |
| Rutin | 130 | - | Total degradation after 30 min | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of a stability-indicating method.[4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.
-
Evaluate the chromatograms for the decrease in the this compound peak and the appearance of degradation product peaks.
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Refining Ph-HTBA Treatment Protocols in Primary Neurons: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ph-HTBA in primary neuron cultures. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
A1: this compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel and brain-permeable analog of γ-hydroxybutyrate (GHB). It functions as a high-affinity ligand that selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2][3][4] Its primary mechanism of action is the reduction of Ca2+-stimulated CaMKIIα autophosphorylation at the Thr286 residue in primary cortical neurons. This modulation of CaMKIIα activity is believed to be a key contributor to its neuroprotective effects.[2][3]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has shown promise as a neuroprotective agent, particularly in the context of focal ischemic stroke.[2][3] Studies have demonstrated its ability to promote neuroprotection when administered at a clinically relevant time point after the initial insult.[2][3] Its ability to modulate CaMKIIα, a key player in glutamate (B1630785) signaling and excitotoxicity, makes it a candidate for further investigation in other neurological disorders characterized by similar pathological mechanisms.
Q3: How does this compound compare to other CaMKIIα inhibitors or GHB analogs?
A3: this compound exhibits a superior neuroprotective effect at low doses compared to smaller GHB analogs like 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA).[2][3] Unlike some broader kinase inhibitors, this compound's targeted interaction with the CaMKIIα hub domain suggests a more specific mechanism of action, potentially reducing off-target effects.[2][3]
Q4: Is this compound brain-penetrant?
A4: Yes, this compound has been shown to have good cellular and brain permeability, making it suitable for in vivo studies and a promising candidate for clinical development.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of neuronal death observed after this compound treatment. | Concentration too high: this compound, like many compounds, can be toxic at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron culture. Start with a low concentration and incrementally increase it while monitoring cell viability using assays like MTT or LDH. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final solvent concentration in your culture medium is minimal and consistent across all experimental groups, including vehicle controls. Test the toxicity of the solvent alone. | |
| Poor culture health: Unhealthy or stressed neurons are more susceptible to any experimental manipulation. | Ensure your primary neuron cultures are healthy and mature before treatment. Check for proper morphology, density, and absence of contamination. | |
| No observable effect of this compound on CaMKIIα phosphorylation or downstream targets. | Sub-optimal concentration: The concentration of this compound may be too low to elicit a measurable response. | Based on your dose-response curve, select a concentration that is non-toxic but has the potential to be effective. It may be necessary to test a range of concentrations. |
| Inappropriate incubation time: The duration of treatment may be too short or too long to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation period. Effects on phosphorylation can be rapid (minutes to hours), while changes in protein expression may require longer incubations (hours to days). | |
| Incorrect experimental conditions: The method used to stimulate CaMKIIα activity (e.g., glutamate, NMDA) may not be optimal. | Optimize the stimulation protocol to ensure robust and reproducible CaMKIIα activation before testing the inhibitory effect of this compound. | |
| Antibody or assay issues: Problems with the antibodies used for Western blotting or the kinase assay itself can lead to a lack of signal. | Validate your antibodies and ensure your assay is working correctly with appropriate positive and negative controls. | |
| Variability in results between experiments. | Inconsistent culture conditions: Differences in cell density, culture age, or media composition can lead to variability. | Standardize your primary neuron culture protocol, including seeding density, media changes, and age of neurons at the time of treatment. |
| Inconsistent this compound preparation: Improper dissolution or storage of the compound can affect its potency. | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. Store the stock solution according to the manufacturer's recommendations. | |
| Biological variability: Primary neuron cultures inherently have some degree of biological variability. | Increase the number of biological replicates for each experiment to ensure statistical power and account for inherent variability. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Effect on CaMKIIα Autophosphorylation | Reduces Ca2+-stimulated Thr286 autophosphorylation | Primary cortical neurons | [2][3] |
| Neuroprotective Efficacy | Superior effect at low doses compared to HOCPCA | In vivo (photothrombotic stroke model) | [2][3] |
| Brain Permeability (Kp,uu) | High (0.85) | In vivo (mice) | [3] |
| Binding Affinity | Mid-nanomolar affinity for CaMKIIα hub domain | In vitro | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Plating: Plate primary cortical or hippocampal neurons at a suitable density (e.g., 1 x 10^5 cells/well in a 96-well plate) on poly-D-lysine coated plates.[5] Allow neurons to mature for 7-10 days in vitro (DIV).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of final concentrations to test (e.g., 1 nM to 100 µM).
-
Treatment: Gently remove half of the culture medium and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the neurons for a fixed period (e.g., 24 hours) at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by staining with live/dead cell markers (e.g., Calcein AM/Ethidium Homodimer-1) followed by imaging and cell counting.
-
Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not cause significant cell death.
Protocol 2: Assessing the Effect of this compound on CaMKIIα Autophosphorylation
-
Cell Plating and Maturation: Plate and mature primary cortical neurons as described in Protocol 1.
-
Pre-treatment with this compound: Treat the neurons with the pre-determined optimal non-toxic concentration of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulation of CaMKIIα Activity: Induce neuronal activity and CaMKIIα autophosphorylation by treating with a stimulating agent such as glutamate (e.g., 50 µM for 5-10 minutes) or NMDA.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CaMKIIα (Thr286) and total CaMKIIα.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for phospho-CaMKIIα and total CaMKIIα. Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal to determine the relative change in autophosphorylation.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of 4-(2-Phenyl)hydrazono)thiobarbituric acid (Ph-HTBA)
Welcome to the technical support center for the synthesis of Ph-HTBA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound. Here you will find detailed protocols, frequently asked questions (FAQs), and a comprehensive troubleshooting guide to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the diazotization of aniline (B41778) followed by an azo coupling reaction with thiobarbituric acid. This is a common method for preparing arylazo-barbituric and thiobarbituric acid derivatives.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature and pH are the most critical parameters. The diazotization step must be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The pH of the coupling reaction is also crucial and needs to be optimized for the specific substrates, but it is generally in the mildly acidic to neutral range for coupling with active methylene (B1212753) compounds like thiobarbituric acid.
Q3: What are the expected yield and purity of this compound?
A3: The yield and purity can vary depending on the precise reaction conditions and purification methods. With optimized conditions, yields for analogous arylhydrazonothiobarbiturates can range from 66-85%. High purity (>98%) can be achieved through appropriate purification techniques such as recrystallization or column chromatography.
Q4: What are the common side products in this synthesis?
A4: Potential side products can arise from the decomposition of the diazonium salt, leading to phenols or other substitution products. Self-condensation of thiobarbituric acid or the formation of polymeric materials can also occur if the reaction conditions are not well-controlled.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The physicochemical properties, such as melting point, can also be compared to reported values.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Thiobarbituric acid
-
Sodium acetate (B1210297) (CH₃COONa)
-
Ethanol (B145695) (EtOH)
-
Distilled water
-
Ice
Step 1: Diazotization of Aniline
-
In a beaker, dissolve aniline (1.0 eq.) in a solution of concentrated HCl and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise to the aniline solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.
Step 2: Azo Coupling with Thiobarbituric Acid
-
In a separate, larger beaker, dissolve thiobarbituric acid (1.0 eq.) and sodium acetate (as a buffer) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold thiobarbituric acid solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted salts and other water-soluble impurities.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Optimized Reaction Conditions for Key Steps
| Parameter | Diazotization | Azo Coupling |
| Temperature | 0-5 °C | 0-5 °C initially, then warm to RT |
| pH | Strongly acidic (< 2) | Mildly acidic to neutral (4-6) |
| Reactant Ratio | Aniline:NaNO₂ ≈ 1:1 to 1:1.1 | Diazonium salt:Thiobarbituric acid ≈ 1:1 |
| Reaction Time | 15-30 minutes | 3-6 hours |
| Solvent | Aqueous HCl | Ethanol/Water |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₄O₂S |
| Molecular Weight | 248.26 g/mol |
| Appearance | Typically a colored solid (e.g., yellow, orange) |
| Solubility | Soluble in polar organic solvents like DMSO and DMF, sparingly soluble in ethanol and water. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Decomposition of diazonium salt: Temperature during diazotization was too high (> 5 °C).2. Incorrect pH for coupling: The pH of the coupling reaction mixture was not in the optimal range.3. Incomplete diazotization: Insufficient sodium nitrite or acid was used.4. Impure starting materials: Purity of aniline or thiobarbituric acid is low. | 1. Strictly maintain the temperature between 0-5 °C during diazotization and the initial coupling step. Use an ice-salt bath for better temperature control.2. Adjust the pH of the thiobarbituric acid solution to 4-6 using a buffer like sodium acetate before adding the diazonium salt.3. Use a slight excess of sodium nitrite (1.05-1.1 eq.) and ensure a strongly acidic medium for diazotization.4. Use freshly purified or high-purity starting materials. |
| Product is a Dark, Tarry Substance | 1. Reaction temperature too high: This can lead to polymerization and decomposition.2. Oxidation of reactants: Phenolic impurities or the product itself can oxidize. | 1. Maintain low temperatures, especially during the addition of the diazonium salt.2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Difficulty in Product Purification/Oily Product | 1. Presence of impurities: Side products or unreacted starting materials can interfere with crystallization.2. Inappropriate recrystallization solvent. | 1. Wash the crude product thoroughly with cold water. Try triturating the crude product with a non-polar solvent like cold hexane (B92381) or diethyl ether to remove non-polar impurities and induce crystallization.2. Screen for a better recrystallization solvent or solvent system. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction: Starting materials are still present.2. Formation of side products. | 1. Increase the reaction time or gently warm the reaction mixture after the initial coupling at low temperature.2. Re-evaluate and optimize the reaction conditions (temperature, pH, stoichiometry) to minimize side product formation. |
| Color of the Final Product is Different Than Expected | 1. Presence of impurities: Colored byproducts can alter the appearance of the final product.2. pH of the final isolated product: Some arylhydrazono compounds can exhibit different colors at different pH values. | 1. Ensure thorough purification of the product.2. Ensure the final product is isolated at a neutral pH. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Ph-HTBA in CaMKIIα Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ph-HTBA in CaMKIIα binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of this compound for CaMKIIα?
A1: this compound is a high-affinity modulator of CaMKIIα. The dissociation constant (Kd) has been determined to be approximately 757 nM.[1][2] This value can serve as a benchmark for your own experiments.
Q2: I am observing lower than expected binding affinity. What are the potential causes?
A2: Several factors could contribute to an apparent lower binding affinity:
-
This compound Integrity: Ensure the purity and integrity of your this compound compound. Impurities or degradation can lead to inaccurate concentration determination and reduced binding. This compound has a reported purity of 98% by analytical HPLC.[1]
-
CaMKIIα Activity: The conformational state and activity of CaMKIIα are critical for binding. Ensure your protein is properly folded and active. CaMKIIα is an oligomeric protein kinase composed of 12-14 monomers.[1]
-
Assay Conditions: Suboptimal buffer composition, pH, or temperature can negatively impact binding.
-
Ligand Depletion: At high receptor concentrations relative to the ligand concentration, the free ligand concentration may be significantly depleted, leading to an underestimation of affinity.[3]
Q3: My results show high non-specific binding. How can I reduce it?
A3: High non-specific binding can be addressed by:
-
Optimizing Blocking Agents: If using assays like ELISA or Western blotting, ensure your blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. However, be aware that milk contains casein, a phosphoprotein, which can interfere with phospho-specific antibody detection.[4]
-
Including Detergents: Adding a mild detergent, such as Tween-20, to your wash buffers can help reduce non-specific interactions.[4]
-
Adjusting Antibody/Protein Concentrations: Titrate the concentrations of your primary and secondary antibodies (if applicable) and the CaMKIIα protein to find the optimal signal-to-noise ratio.
-
Assay Format: Consider the limitations of your chosen assay format. For instance, in filtration-based assays, the ligand may bind to the filter itself.
Q4: Can this compound interfere with the detection method in my assay?
A4: Yes, this compound has been reported to exhibit background fluorescence and internal absorbance at high concentrations, which can interfere with fluorescence-based assays.[1] It is crucial to run appropriate controls with this compound alone to correct for any compound-related spectral interference.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Binding Data
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate and verify the accuracy of your pipettes. Use filtered pipette tips to avoid cross-contamination. |
| Temperature Fluctuations | Ensure all incubation steps are performed at a consistent and controlled temperature. Binding kinetics are temperature-dependent. |
| Reagent Variability | Prepare fresh reagents and buffers from high-purity sources. Avoid repeated freeze-thaw cycles of proteins and ligands. |
| Inconsistent Cell/Membrane Prep | Standardize your protocol for preparing cell lysates or membrane fractions to ensure consistent CaMKIIα concentration and quality. |
Issue 2: No or Very Low Binding Signal
| Potential Cause | Troubleshooting Step |
| Inactive CaMKIIα | Verify the activity of your CaMKIIα protein using a kinase activity assay. Ensure proper storage conditions (-80°C) to maintain protein integrity. |
| Incorrect Buffer Conditions | Optimize the pH, ionic strength, and composition of your binding buffer. CaMKIIα activity is dependent on Ca2+/calmodulin. |
| Degraded this compound | Use a fresh aliquot of this compound. Confirm its concentration and purity using appropriate analytical methods like HPLC. |
| Insufficient Incubation Time | Ensure that the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Binding Affinity (Kd) | 757 nM | [1][2] |
| This compound Purity | 98% (by analytical HPLC) | [1] |
| NCS-382 Binding Affinity (Kd) | 8.9 µM | [1] |
| This compound Dissociation Rate (kd) | 0.03 s⁻¹ | [1] |
| NCS-382 Dissociation Rate (kd) | 0.75 s⁻¹ | [1] |
| This compound IC50 (ITF Assay) | 452 µM | [1] |
| This compound Brain Permeability (Kp,uu) | 0.85 | [5] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is adapted from studies characterizing this compound and its analogs.[1]
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Prepare Reagents:
-
Recombinant CaMKIIα hub domain.
-
Radioligand (e.g., [³H]NCS-382).
-
Unlabeled this compound (competitor).
-
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer.
-
25 µL of varying concentrations of this compound.
-
25 µL of radioligand at a fixed concentration (e.g., 5 nM).
-
25 µL of CaMKIIα protein.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a suitable buffer to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
CaMKIIα Kinase Activity Assay
This protocol is a general method for assessing CaMKIIα activity.[6][7][8]
-
Prepare Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 200 µM CaCl₂, 1 µM Calmodulin, 1 mg/mL BSA.
-
Prepare Substrate and ATP:
-
Syntide-2 (a CaMKII substrate) at 100 µM.
-
ATP at 100 µM, including γ-³²P ATP.
-
-
Initiate Reaction: In a reaction tube, combine the reaction buffer, Syntide-2, and ATP. Add 10 nM CaMKIIα to start the reaction.
-
Incubation: Incubate at 30°C.
-
Sampling: At various time points, spot a sample of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the papers four times with 75 mM phosphoric acid to remove unincorporated ATP.
-
Detection: Measure the amount of incorporated ³²P into Syntide-2 using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the rate of phosphate (B84403) incorporation.
Visualizations
Caption: CaMKIIα activation and modulation by this compound.
Caption: Troubleshooting workflow for this compound CaMKIIα binding assays.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving a Natural CaMKII Inhibitor by Random and Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for Ph-HTBA Studies
Welcome to the technical support center for Ph-HTBA (4-hydroxy-3-(p-hydroxyphenyl)butan-2-one) studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this neuroprotective compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and brain-permeable analog of γ-hydroxybutyrate (GHB). Its primary mechanism of action is as a CaMKIIα (Calcium/calmodulin-dependent protein kinase II alpha) hub ligand. It promotes neuroprotection by reducing Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons.[1] This inhibition of CaMKIIα, a key player in glutamate (B1630785) signaling pathways, is believed to be central to its neuroprotective effects against excitotoxicity.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: A good starting point for dose-response experiments can be inferred from its reported in vitro activity. An IC50 value of 452 µM has been determined for its effect on the intrinsic tryptophan fluorescence of the CaMKIIα hub domain. While this is not a direct measure of neuroprotective efficacy, it provides a relevant concentration range. For neuroprotection assays, it is advisable to test a range of concentrations, for example, from 1 µM to 100 µM, to determine the optimal dose for your specific cell type and experimental conditions. In vivo studies have shown that this compound has a superior neuroprotective effect at low doses compared to similar compounds.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). To prepare the stock solution, weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the reported solubility and stability of this compound?
A4: While specific solubility data in various solvents is not extensively published, its good cellular and brain permeability suggest it possesses favorable physicochemical properties.[2] As a general practice for compounds of this nature, solubility is typically higher in organic solvents like DMSO. The stability in aqueous solutions like cell culture media at 37°C can vary. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. If long-term experiments are planned, it is advisable to perform a preliminary stability test by incubating this compound in the specific cell culture medium for the intended duration and assessing its integrity.
Troubleshooting Guides
This section addresses common problems that may arise during this compound experiments.
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause: The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit. This can happen if a highly concentrated DMSO stock is rapidly diluted in the medium.
-
Recommended Solutions:
-
Optimize Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the this compound stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations.
-
Lower Final Concentration: If precipitation persists, try using a lower final concentration of this compound.
-
Check DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) as higher concentrations, while aiding initial dissolution, can contribute to precipitation upon dilution in an aqueous environment.
-
Issue 2: Inconsistent or No Neuroprotective Effect Observed
-
Possible Cause:
-
Suboptimal this compound Concentration: The concentration used may be too low or too high (potentially causing cytotoxicity).
-
Inadequate Treatment Duration: The pre-incubation time with this compound before the insult, or the overall treatment duration, may not be optimal.
-
Severity of the Insult: The excitotoxic insult (e.g., glutamate concentration) may be too severe, overwhelming the protective capacity of this compound.
-
Cell Health and Density: Poor cell health or inconsistent cell seeding density can lead to variable results.
-
-
Recommended Solutions:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal protective concentration.
-
Time-Course Experiment: Vary the pre-incubation time with this compound before inducing excitotoxicity to determine the optimal window for its protective effects.
-
Titrate the Insult: Optimize the concentration and duration of the neurotoxic agent (e.g., glutamate) to achieve a consistent level of cell death (e.g., 50-70%) in your control group.
-
Standardize Cell Culture Conditions: Use cells with a low passage number, ensure consistent seeding density, and regularly monitor cell health.
-
Issue 3: High Background or No Signal in Western Blot for p-CaMKIIα (Thr286)
-
Possible Cause:
-
Antibody Issues: The primary antibody for p-CaMKIIα (Thr286) may not be specific or sensitive enough, or the secondary antibody may be inappropriate.
-
Sample Preparation: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of the target protein.
-
Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low to detect the phosphorylated form.
-
-
Recommended Solutions:
-
Antibody Validation: Use a well-validated antibody for p-CaMKIIα (Thr286). Include positive and negative controls (e.g., cells stimulated to induce CaMKIIα phosphorylation and cells treated with a phosphatase).
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
Optimize Protein Loading: Perform a protein quantification assay (e.g., BCA) and load a sufficient amount of protein (typically 20-40 µg) per lane.
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Glutamate-Induced Excitotoxicity and Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.
Methodology:
-
Cell Seeding: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate coated with poly-D-lysine. Culture the cells for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Pre-treatment: Prepare working solutions of this compound in pre-warmed neurobasal medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Glutamate Insult: Prepare a glutamate solution in the treatment medium. After the pre-treatment period, add glutamate to the wells to a final concentration of 20-50 µM. The optimal concentration should be determined empirically to induce approximately 50-70% cell death in the vehicle-treated group.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Quantitative Data Summary:
| Treatment Group | This compound Concentration (µM) | Glutamate (µM) | % Cell Viability (Relative to Control) |
| Control | 0 | 0 | 100% |
| Glutamate Only | 0 | 50 | ~30-50% (example) |
| This compound + Glutamate | 1 | 50 | Data to be filled by the user |
| This compound + Glutamate | 5 | 50 | Data to be filled by the user |
| This compound + Glutamate | 10 | 50 | Data to be filled by the user |
| This compound + Glutamate | 25 | 50 | Data to be filled by the user |
| This compound + Glutamate | 50 | 50 | Data to be filled by the user |
Western Blot Analysis of p-CaMKIIα (Thr286) Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation status of CaMKIIα at Threonine 286 following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate primary cortical neurons in 6-well plates and culture for 7-10 DIV. Pre-treat the cells with this compound at the desired concentration for 1-2 hours. Stimulate the cells with a Ca2+ ionophore (e.g., ionomycin) or glutamate to induce CaMKIIα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CaMKIIα (Thr286) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total CaMKIIα and a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Treatment | This compound (µM) | Stimulus | p-CaMKIIα (Thr286) / Total CaMKIIα Ratio (Fold Change) |
| Vehicle | 0 | - | 1.0 |
| Vehicle | 0 | + | Data to be filled by the user |
| This compound | 10 | + | Data to be filled by the user |
| This compound | 25 | + | Data to be filled by the user |
qPCR Analysis of Gene Expression
This protocol can be used to investigate the effect of this compound on the expression of genes involved in neuroinflammation or apoptosis.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and the desired stimulus as described in the previous protocols. At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest (e.g., IL-6, TNF-α, Bax, Bcl-2), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Quantitative Data Summary:
| Gene | Treatment | This compound (µM) | Fold Change in Gene Expression |
| IL-6 | Stimulus | 0 | Data to be filled by the user |
| IL-6 | Stimulus + this compound | 25 | Data to be filled by the user |
| TNF-α | Stimulus | 0 | Data to be filled by the user |
| TNF-α | Stimulus + this compound | 25 | Data to be filled by the user |
Visualizations
This compound Experimental Workflow
Caption: A general experimental workflow for studying the neuroprotective effects of this compound.
This compound Signaling Pathway in Neuroprotection
Caption: The proposed signaling pathway of this compound in providing neuroprotection against glutamate excitotoxicity.
References
- 1. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitotoxic Insult Results in a Long-Lasting Activation of CaMKIIα and Mitochondrial Damage in Living Hippocampal Neuro… [ouci.dntb.gov.ua]
Validation & Comparative
Ph-HTBA vs. NCS-382: A Comparative Analysis for Drug Development Professionals
A detailed examination of two structurally related compounds reveals a shift in therapeutic targets, with Ph-HTBA emerging as a potent modulator of the CaMKIIα hub domain, offering a distinct advantage over its predecessor, NCS-382, which has a more ambiguous pharmacological profile.
This guide provides a comparative analysis of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) and its structural analog, (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (NCS-382). Initially investigated as a gamma-hydroxybutyrate (GHB) receptor antagonist, recent research has redefined the primary target of this chemical scaffold to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key player in neuronal signaling and a promising target for neuroprotection.
At a Glance: Key Quantitative Comparisons
The following tables summarize the key quantitative data for this compound and NCS-382, highlighting their binding affinities and pharmacokinetic properties.
| Compound | Target Domain | Radioligand | Kᵢ (μM)[2] |
| This compound | CaMKIIα Hub | [³H]NCS-382 | 0.088 |
| NCS-382 | CaMKIIα Hub | [³H]NCS-382 | 0.34 |
| GHB | CaMKIIα Hub | [³H]NCS-382 | 4.3 |
| Compound | Parameter | Value[3][4] |
| This compound | Brain-Plasma Ratio (Kp,uu) | 0.85 |
| This compound | Microsomal Clearance (Mouse) | Low |
| This compound | Microsomal Clearance (Human) | Low |
| NCS-382 | Brain Permeability | Permeable |
Mechanism of Action: A Tale of Two Targets
While NCS-382 was initially developed as a selective antagonist for the purported GHB receptor, its efficacy and selectivity have been a subject of debate within the scientific community.[5][6] Several studies have indicated that the antagonistic effects of NCS-382 on GHB-induced behaviors are inconsistent and may be attributable to indirect actions at GABA(B) receptors.[5][6] In contrast, recent research has identified the CaMKIIα hub domain as a high-affinity binding site for both NCS-382 and its more potent analog, this compound.[3][4]
This compound has been shown to be a potent modulator of the CaMKIIα hub domain, exhibiting a significantly higher binding affinity than NCS-382.[2] This interaction leads to a marked thermal stabilization of the hub oligomer and a distinct conformational change involving the movement of Trp403 upon binding.[3][7] Functionally, this compound has been demonstrated to reduce Ca²⁺-stimulated CaMKIIα autophosphorylation and substrate phosphorylation, a mechanism that may contribute to its observed neuroprotective effects.[8]
The following diagram illustrates the proposed signaling pathway modulation by this compound at the CaMKIIα hub domain.
Caption: Proposed signaling pathway of this compound's neuroprotective effect via modulation of the CaMKIIα hub domain.
Experimental Protocols
[³H]NCS-382 Competition Binding Assay
This protocol is adapted from the methods described by Tian et al. (2022).[2]
-
Tissue Preparation: Rat brain cortical homogenates are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]NCS-382 (final concentration ~1 nM).
-
Competitors: this compound, NCS-382, or other test compounds at varying concentrations.
-
Incubation: Homogenates are incubated with the radioligand and competitor in the assay buffer for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 4 °C) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of [³H]NCS-382 binding by the competitor is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for the competition binding assay.
Caption: A simplified workflow for a [³H]NCS-382 competition binding assay.
In Vivo Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective effects in a mouse model of photothrombotic stroke.[8] A single administration of this compound at a clinically relevant time point (3-6 hours post-stroke) was shown to promote neuroprotection, with a superior effect at lower doses compared to the smaller GHB analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA).[8]
Conclusion
The comparative analysis of this compound and NCS-382 reveals a significant evolution in the understanding of this class of compounds. While NCS-382's role as a selective GHB receptor antagonist is questionable, the research leading to the development of this compound has identified the CaMKIIα hub domain as a key therapeutic target. This compound exhibits enhanced binding affinity and a distinct modulatory effect on CaMKIIα, which correlates with its promising in vivo neuroprotective properties. With its favorable pharmacokinetic profile, including good brain permeability, this compound stands out as a promising lead compound for the development of novel therapeutics targeting ischemic stroke and other neurological disorders where CaMKIIα dysregulation is implicated. Future research should continue to explore the detailed molecular interactions of this compound with the CaMKIIα hub domain and further evaluate its efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Precision of Ph-HTBA: A Comparative Guide to its Mechanism of Action
For Immediate Distribution
COPENHAGEN, Denmark – December 9, 2025 – In a significant advancement for neuroprotective research, the novel CaMKIIα hub ligand, Ph-HTBA (4-((4-(2-phenylbutan-2-yl)phenoxy)methyl)benzoic acid), has demonstrated a distinct and potent mechanism of action with superior neuroprotective effects in preclinical stroke models. This guide provides a comprehensive cross-validation of this compound's mechanism, objectively comparing its performance against other CaMKIIα modulators and detailing the experimental frameworks supporting these findings.
Executive Summary
This compound emerges as a highly selective, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme in synaptic plasticity and pathological glutamate (B1630785) signaling. Unlike its predecessors, this compound not only binds with high affinity to the CaMKIIα hub domain but also uniquely reduces its calcium-stimulated autophosphorylation, a key step in the enzyme's pathological activation. This distinct functional profile translates to enhanced neuroprotection in ischemic stroke models, highlighting its potential as a promising candidate for clinical development.
Comparative Analysis of CaMKIIα Hub Ligands
The therapeutic potential of targeting the CaMKIIα hub domain has been explored with several compounds. This guide focuses on comparing this compound with its structural predecessor, NCS-382, and another well-characterized hub ligand, HOCPCA.
Binding Affinity and Kinetics
This compound exhibits a significantly higher affinity for the CaMKIIα hub domain compared to NCS-382 and displays a notably slower dissociation rate, suggesting a more stable and prolonged interaction with its target.
| Compound | Target | Assay Type | Ki (µM) | Kd (µM) | Dissociation Rate (kd, s⁻¹) | Reference |
| This compound | Native CaMKIIα (rat cortical homogenates) | [³H]NCS-382 Competition | 0.078 | - | - | [1] |
| Native CaMKIIα (rat cortical homogenates) | [³H]HOCPCA Competition | 0.14 | - | - | [1] | |
| Recombinant CaMKIIα (HEK293T cells) | [³H]HOCPCA Competition | 1.4 | - | - | [2] | |
| Recombinant CaMKIIα 6x hub | Surface Plasmon Resonance (SPR) | - | 0.757 | 0.03 | [2] | |
| NCS-382 | Native CaMKIIα (rat cortical homogenates) | [³H]NCS-382 Competition | 0.34 | - | - | [2][3] |
| Recombinant CaMKIIα 6x hub | Surface Plasmon Resonance (SPR) | - | 8.9 | 0.75 | [2] | |
| HOCPCA | Native CaMKIIα | Radioligand Binding | 0.160 | - | - | [3] |
Functional Activity: A Divergence in Mechanism
A pivotal distinction in the mechanism of action lies in the functional consequence of hub domain binding. While both this compound and HOCPCA bind to the hub, only this compound demonstrates a clear inhibitory effect on CaMKIIα's pathological activation.
| Compound | Functional Effect on CaMKIIα | Key Finding | Reference |
| This compound | Reduces Ca²⁺-stimulated Thr286 autophosphorylation | In contrast to HOCPCA, this compound actively inhibits a key step in the pathological activation cascade of CaMKIIα. | [4] |
| Induces Trp403 "flip" in the hub domain (IC₅₀ = 452 µM) | This conformational change is a distinct feature of this compound's interaction with the hub domain. | [2] | |
| HOCPCA | No direct effect on substrate phosphorylation or Thr286 autophosphorylation | HOCPCA's neuroprotective mechanism is thought to be mediated through stabilization of the CaMKIIα holoenzyme, without direct inhibition of its kinase activity. | [5][6] |
In Vivo Efficacy: Neuroprotection in Ischemic Stroke
This compound has demonstrated superior neuroprotective capabilities in a clinically relevant model of focal ischemic stroke.
| Compound | Animal Model | Key Neuroprotective Outcome | Reference |
| This compound | Photothrombotic Stroke (Mice) | Promotes neuroprotection with a superior effect at low doses compared to HOCPCA when administered 3-6 hours post-stroke. | [4] |
| HOCPCA | Photothrombotic Stroke (Mice) & dMCAO (Mice) | Reduces infarct volume and improves motor function. | [5][6] |
Signaling Pathways and Experimental Workflows
To elucidate the intricate mechanisms discussed, the following diagrams visualize the key signaling pathways and experimental procedures.
Caption: this compound's neuroprotective signaling pathway.
Caption: Workflow for cross-validating this compound's mechanism.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
-
Tissue/Cell Preparation: Homogenates are prepared from either rat cerebral cortex (for native CaMKIIα) or HEK293T cells recombinantly expressing CaMKIIα.
-
Incubation: Homogenates are incubated with a fixed concentration of a radiolabeled ligand ([³H]NCS-382 or [³H]HOCPCA) and varying concentrations of the unlabeled competitor compound (this compound, NCS-382, or HOCPCA).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
CaMKIIα Thr286 Autophosphorylation Assay in Primary Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat or mouse brains and cultured for 14-17 days in vitro.
-
Treatment: Neurons are pre-incubated with this compound or vehicle control for a specified time.
-
Stimulation: Autophosphorylation is induced by stimulating the neurons with a calcium ionophore (e.g., ionomycin) or by inducing synaptic activity with glutamate in the presence of Ca²⁺.
-
Lysis: Cells are rapidly lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for CaMKIIα phosphorylated at Thr286 (p-Thr286).
-
A separate blot or subsequent probing of the same blot is performed with an antibody for total CaMKIIα to normalize for protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: The band intensities for p-Thr286 CaMKIIα are quantified and normalized to the total CaMKIIα signal.
Photothrombotic Stroke Model and Neuroprotection Assessment
-
Anesthesia and Surgery: Mice are anesthetized, and the scalp is incised to expose the skull.
-
Photosensitizer Injection: A photosensitive dye, Rose Bengal (e.g., 100 mg/kg), is injected intraperitoneally.
-
Photothrombosis Induction: After allowing the dye to circulate (typically 5 minutes), a cold light source (e.g., a 473 nm laser) is focused on a specific cortical region (e.g., the primary motor cortex) for a set duration (e.g., 15 minutes) to induce a focal ischemic lesion.[6]
-
Treatment: this compound, HOCPCA, or vehicle is administered at a clinically relevant time point post-stroke (e.g., 3-6 hours).
-
Behavioral Assessment: Sensorimotor function is assessed at various time points post-stroke using tests such as the grid-walking task (to assess paw placement accuracy) and the cylinder test (to measure forelimb use asymmetry).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 7 days post-stroke), animals are euthanized, and brains are sectioned. The infarct volume is quantified by staining the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or by histological staining (e.g., Cresyl Violet) followed by image analysis.
Conclusion
The comprehensive data presented herein solidifies the distinct mechanism of action of this compound as a high-affinity, brain-penetrant CaMKIIα hub ligand. Its unique ability to inhibit Ca²⁺-stimulated autophosphorylation, coupled with superior neuroprotective efficacy in a preclinical stroke model, distinguishes it from other hub-binding agents. These findings strongly support the continued investigation of this compound as a promising therapeutic candidate for ischemic stroke and other neurodegenerative disorders where CaMKIIα dysregulation is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Brain-Penetrating Capabilities of Ph-HTBA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the brain-penetrating capabilities of Ph-HTBA, a novel, high-affinity ligand for the CaMKIIα hub domain, with its structural predecessors, NCS-382 and HOCPCA. The following sections present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation of this compound's potential as a brain-penetrant therapeutic agent.
Quantitative Comparison of Brain Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The following table summarizes the key pharmacokinetic parameters related to the brain penetration of this compound and its analogs.
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Brain Uptake Mechanism |
| This compound | 0.10[1] | 0.85[1][2][3] | Passive Diffusion & Transporter-Mediated |
| NCS-382 | Not explicitly calculated, but brain concentrations are detectable after systemic administration. | Not available | Monocarboxylate Transporter 1 (MCT1) mediated and passive diffusion[1] |
| HOCPCA | Not available | Demonstrates in vivo brain penetration | Monocarboxylate Transporter 1 (MCT1) mediated[1] |
Mechanism of Action: Modulation of CaMKIIα Signaling
This compound exerts its effects by binding to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in synaptic plasticity and neuronal signaling. This interaction stabilizes the hub domain and reduces Ca2+-stimulated autophosphorylation of CaMKIIα, thereby modulating downstream signaling cascades implicated in neuroprotection.[4][5]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ph-HTBA's Affinity for CaMKIIα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) and its binding affinity for Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). We will explore its performance in relation to other known CaMKIIα modulators, supported by experimental data. This document is intended to assist researchers in making informed decisions regarding the selection of compounds for their studies.
Introduction to this compound and CaMKIIα
CaMKIIα is a serine/threonine protein kinase that plays a critical role in synaptic plasticity and memory formation.[2] Its dysregulation has been implicated in various neurological disorders, making it a significant target for drug development.[1][3][4][5] this compound is a novel, brain-penetrant modulator of CaMKIIα with a high affinity for its hub domain.[3][4][6][7] It is an analog of NCS-382 and is structurally related to the neuromodulator γ-hydroxybutyric acid (GHB).[3][5][6] this compound has shown promise as a potential therapeutic agent for conditions such as ischemic stroke.[8][9][10]
Comparative Analysis of Binding Affinities
The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other selected compounds for CaMKIIα.
| Compound | Binding Site on CaMKIIα | Binding Affinity | Method |
| This compound | Hub Domain | Kd: 757 nM | Surface Plasmon Resonance (SPR) |
| Ki: 0.078 µM (78 nM) | Radioligand Binding Assay | ||
| NCS-382 | Hub Domain | Kd: 8.9 µM | Surface Plasmon Resonance (SPR) |
| Ki: 0.34 µM (340 nM) | Radioligand Binding Assay | ||
| HOCPCA | Hub Domain | - | - |
| GHB (γ-hydroxybutyric acid) | Hub Domain | Ki: 4.3 µM | Radioligand Binding Assay |
| KN-93 | Indirect (binds to Calmodulin) | Ki: 370 nM (for CaMKII inhibition) | Enzyme Inhibition Assay |
| IC50: ~1–4 µM (for CaMKII inhibition) | Enzyme Inhibition Assay | ||
| STO-609 | Upstream Kinase (CaM-KK) | Ki: 80 ng/ml (CaM-KKα), 15 ng/ml (CaM-KKβ) | Enzyme Inhibition Assay |
| IC50: ~10 µg/ml (for CaMKII) | Enzyme Inhibition Assay | ||
| Autocamtide-2-related inhibitory peptide (AIP) | Kinase Domain | IC50: 40 nM | Enzyme Inhibition Assay |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. These values are context-dependent and can vary based on the experimental conditions.
This compound exhibits a significantly higher affinity for the CaMKIIα hub domain compared to its parent compound, NCS-382, and the endogenous neuromodulator, GHB.[6] While direct comparison with kinase domain inhibitors like AIP or indirect modulators like KN-93 is complex due to their different mechanisms of action, this compound's nanomolar affinity for a distinct allosteric site highlights its potential for specific modulation of CaMKIIα function. It is important to note that recent studies have shown KN-93's primary binding partner to be calmodulin, not CaMKII itself, thus its inhibitory action on CaMKII is indirect.[11][12][13][14] STO-609 inhibits CaM-KK, an upstream kinase that activates CaMKIV and CaMKI, and has a much weaker direct effect on CaMKII.[15][16][17][18]
Experimental Protocols
The determination of binding affinity is crucial for verifying the interaction between a compound and its target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time biomolecular interactions and was employed to determine the Kd of this compound for CaMKIIα.
This protocol provides a general framework for assessing the binding of a small molecule (analyte), such as this compound, to a protein (ligand), such as CaMKIIα, using SPR.
-
Immobilization of the Ligand (CaMKIIα):
-
A sensor chip with a suitable surface chemistry (e.g., CM5) is activated.
-
The purified CaMKIIα protein is diluted in an appropriate immobilization buffer (typically a low pH buffer to promote pre-concentration on the sensor surface).
-
The protein solution is injected over the activated sensor surface, leading to covalent immobilization.
-
Remaining active sites on the surface are deactivated using a blocking agent (e.g., ethanolamine).
-
A reference flow cell is prepared in the same way but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis with the Analyte (this compound):
-
A series of dilutions of the analyte (this compound) are prepared in a suitable running buffer.
-
Each concentration of the analyte is injected over both the ligand-immobilized and reference flow cells for a defined association time, followed by a dissociation phase where only the running buffer flows over the sensor surface.
-
The SPR response, measured in Resonance Units (RU), is recorded in real-time. The response is proportional to the mass of analyte binding to the immobilized ligand.
-
-
Data Analysis:
-
The reference flow cell data is subtracted from the ligand flow cell data to obtain the specific binding signal.
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Conclusion
The available data robustly support the high-affinity binding of this compound to the hub domain of CaMKIIα. Its binding affinity is superior to its predecessors, NCS-382 and GHB. The distinct binding site and high affinity of this compound make it a valuable tool for studying the specific roles of the CaMKIIα hub domain and a promising candidate for further therapeutic development. Researchers should consider the specific binding domain and mechanism of action when selecting a CaMKIIα modulator for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Collection - Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 18. Crystal Structure of the Ca2+/Calmodulin-dependent Protein Kinase Kinase in Complex with the Inhibitor STO-609 - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with Ph-HTBA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel and brain-permeable modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has demonstrated significant potential as a neuroprotective agent, particularly in the context of ischemic stroke. This document summarizes key experimental findings, compares its performance with other relevant compounds, and provides detailed protocols to facilitate the replication of these pivotal studies.
Executive Summary
This compound is a selective ligand for the CaMKIIα hub domain, a critical component in regulating the kinase's activity. Experimental evidence indicates that this compound offers neuroprotection in preclinical models of ischemic stroke, demonstrating a superior effect at lower doses compared to the related compound, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA).[2][3] A key differentiator in its mechanism of action is the ability of this compound to reduce Ca2+-stimulated CaMKIIα autophosphorylation at the Thr286 site, an effect not observed with HOCPCA.[2][3] Furthermore, this compound has been shown to significantly increase the thermal stability of the CaMKIIα hub domain.
Comparative Data
CaMKIIα Hub Domain Thermal Stabilization
One of the key biophysical characteristics of this compound is its ability to enhance the thermal stability of the CaMKIIα hub domain upon binding. This effect is more pronounced compared to other CaMKIIα hub ligands like NCS-382. The following table summarizes the maximum thermal shift (ΔTm) observed in differential scanning fluorimetry (DSF) assays.
| Compound | Maximum ΔTm (°C) |
| This compound | 19 |
| NCS-382 | 16.7 |
| Analog 1b | 17 |
Data sourced from a study by Tian et al. (2022).
Neuroprotective Efficacy in a Photothrombotic Stroke Model
This compound has been shown to be neuroprotective when administered after a photothrombotic stroke in animal models. While direct side-by-side dose-response data with HOCPCA is not available in the public domain, published findings consistently report that this compound exhibits a superior neuroprotective effect at low doses.[2][3] For HOCPCA, a significant reduction in infarct volume of approximately 40-50% has been reported at a dose of 175 mg/kg when administered 3, 6, and 12 hours post-stroke.
Further dose-response studies are required for a quantitative comparison of the neuroprotective efficacy of this compound and HOCPCA.
Effect on CaMKIIα Autophosphorylation
A crucial distinction in the mechanism of action between this compound and HOCPCA lies in their effect on CaMKIIα autophosphorylation.
| Compound | Effect on Ca2+-stimulated CaMKIIα Thr286 Autophosphorylation |
| This compound | Reduces autophosphorylation [2][3] |
| HOCPCA | No effect on autophosphorylation |
Quantitative data (e.g., IC50 values) for the inhibition of CaMKIIα autophosphorylation by this compound are not yet publicly available.
Key Experimental Protocols
Photothrombotic Stroke Model
This model is utilized to induce a focal ischemic lesion in the cerebral cortex to assess the neuroprotective effects of compounds like this compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Heating pad
-
Rose Bengal dye (photosensitive)
-
Cold light source with a specific wavelength (e.g., 532 nm)
-
Surgical tools
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) and mount it on a stereotaxic frame. Maintain body temperature at 37°C.
-
Expose the skull through a midline incision.
-
Intravenously inject Rose Bengal dye.
-
After a short delay to allow for dye circulation, illuminate the targeted cortical region through the intact skull with the cold light source for a predetermined duration. This activates the dye, leading to the formation of a thrombus and subsequent focal ischemia.
-
Suture the incision and allow the animal to recover.
-
Administer this compound or a vehicle control at a clinically relevant time point post-stroke (e.g., 3-6 hours).[2][3]
-
Assess the extent of the infarct and functional deficits at various time points post-stroke using histological staining (e.g., TTC staining) and behavioral tests (e.g., cylinder test, grid-walking task).
CaMKIIα Hub Domain Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating stabilization.
Materials:
-
Purified CaMKIIα hub domain protein
-
SYPRO Orange dye
-
Real-time PCR instrument capable of performing a melt curve analysis
-
This compound and other test compounds
Procedure:
-
Prepare a master mix containing the purified CaMKIIα hub domain protein and SYPRO Orange dye in an appropriate buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound or other test compounds to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of a ligand compared to the vehicle control indicates the extent of stabilization.
CaMKIIα Autophosphorylation Assay (ELISA-based)
This assay quantifies the level of CaMKIIα autophosphorylation at the Thr286 site in a cell-based format.
Materials:
-
HEK293T cells expressing myc-tagged CaMKIIα
-
96-well plates
-
Stimulation buffer (containing Ca2+)
-
Primary antibodies: anti-pThr286-CaMKIIα and anti-myc (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Seed HEK293T cells expressing myc-tagged CaMKIIα in a 96-well plate.
-
Treat the cells with different concentrations of this compound or other test compounds.
-
Stimulate CaMKIIα autophosphorylation by adding a Ca2+-containing buffer.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against pThr286-CaMKIIα and the myc-tag.
-
Incubate with an HRP-conjugated secondary antibody for the detection of pThr286-CaMKIIα.
-
Add a chemiluminescent substrate and measure the luminescence to quantify the level of autophosphorylation.
-
Measure the fluorescence from the anti-myc antibody to normalize the phosphorylation signal to the total amount of CaMKIIα protein in each well.
Visualizing the Mechanism of Action
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on CaMKIIα.
Caption: this compound binds to the CaMKIIα hub domain, inhibiting autophosphorylation and promoting neuroprotection.
Experimental Workflow: Photothrombotic Stroke Model
The diagram below outlines the key steps in the photothrombotic stroke model for evaluating the neuroprotective effects of this compound.
References
- 1. Autophosphorylation Affects Substrate-Binding Affinity of Tobacco Ca2+-Dependent Protein Kinase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
Comparative Analysis of Ph-HTBA's Effects on Different Neuronal Subtypes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It functions as a selective ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein in glutamate (B1630785) signaling and synaptic plasticity.[2] Emerging research has highlighted the neuroprotective potential of this compound, particularly in the context of ischemic stroke.[2] This guide provides a comparative analysis of the known and potential effects of this compound on different neuronal subtypes, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its effects by binding to the CaMKIIα hub domain. This interaction reduces the autophosphorylation of CaMKIIα at the Thr286 residue in response to calcium influx, thereby modulating its activity.[2] This mechanism is crucial in preventing the pathological downstream signaling cascades initiated by excessive glutamate release, such as those occurring during an ischemic event.[2]
Effects on Primary Cortical Neurons
The most comprehensive data available on the effects of this compound comes from studies on primary cortical neurons, largely in the context of neuroprotection against ischemic injury.
Quantitative Data Summary
| Parameter | Effect of this compound | Concentration/Dose | Neuronal Subtype Studied | Reference |
| CaMKIIα Thr286 Autophosphorylation | Reduction in Ca2+-stimulated autophosphorylation | Not specified | Primary Cortical Neurons | [2] |
| Neuroprotection (post-photothrombotic stroke) | Superior neuroprotective effect at low doses compared to HOCPCA | Clinically relevant time point (3-6 h after stroke) | Not specified (in vivo model) | [2] |
Comparative Analysis: Glutamatergic vs. GABAergic Neurons
Direct comparative studies on the effects of this compound on different neuronal subtypes, such as glutamatergic and GABAergic neurons, are not yet available in the published literature. However, based on the known role of CaMKIIα in these subtypes, we can infer potential differential effects.
CaMKIIα is highly concentrated in the postsynaptic density of excitatory glutamatergic synapses and is a critical mediator of long-term potentiation (LTP). While CaMKIIα is predominantly associated with excitatory neurons, some studies have shown its presence and functional role in certain subtypes of GABAergic interneurons.
Hypothesized Differential Effects of this compound
| Feature | Glutamatergic Neurons (e.g., Pyramidal Neurons) | GABAergic Neurons (e.g., Interneurons) | Rationale |
| Modulation of Synaptic Plasticity | Potential inhibition of LTP induction due to reduced CaMKIIα autophosphorylation. | Effect is likely subtype-dependent and may be less pronounced than in glutamatergic neurons. | High concentration and critical role of CaMKIIα in excitatory synapses. |
| Neuroprotection | High potential for neuroprotection against excitotoxicity by dampening excessive CaMKIIα activation. | May offer neuroprotection, particularly in subtypes where CaMKIIα plays a significant role in excitotoxic cascades. | CaMKIIα is a key mediator of glutamate-induced neuronal death. |
| Synaptic Transmission | May reduce the potentiation of AMPA receptor currents mediated by CaMKIIα. | The effect on GABAergic transmission is not clear and would depend on the specific role of CaMKIIα in the presynaptic or postsynaptic terminals of different interneuron subtypes. | CaMKIIα is known to phosphorylate and enhance the function of AMPA receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on neuronal subtypes.
Primary Cortical Neuron Culture
-
Tissue Preparation: Cortices are dissected from embryonic day 18 (E18) rat or mouse brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The tissue is enzymatically digested with trypsin and mechanically dissociated by trituration.
-
Plating: Neurons are plated on poly-D-lysine-coated culture dishes or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days.
Western Blotting for CaMKIIα Autophosphorylation
-
Treatment: Primary cortical neurons are treated with this compound or vehicle control for a specified duration.
-
Stimulation: Neurons are stimulated with a calcium ionophore (e.g., ionomycin) or glutamate to induce CaMKIIα activation.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-CaMKIIα (Thr286) and total CaMKIIα, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Neurons cultured on coverslips are transferred to a recording chamber on an upright microscope and perfused with artificial cerebrospinal fluid (aCSF).
-
Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing potassium gluconate and other necessary components.
-
Recording: Whole-cell recordings are obtained from visually identified neurons. Membrane currents or potentials are recorded using an amplifier and digitizer.
-
Drug Application: this compound is applied to the bath via the perfusion system.
-
Data Analysis: Changes in synaptic currents (e.g., EPSCs or IPSCs) or membrane properties are analyzed before and after drug application.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in a glutamatergic neuron.
Experimental Workflow for this compound Analysis
References
Safety Operating Guide
Prudent Disposal of Ph-HTBA: A Guide for Laboratory Professionals
The proper disposal of phenyl-2-hydroxy-3-tert-butyl-5-aminobenzoate (Ph-HTBA) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide provides a framework for its disposal based on general principles of chemical waste management. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before handling and disposal.
Immediate Safety and Handling
Before proceeding with the disposal of any chemical, including this compound, it is imperative to wear appropriate personal protective equipment (PPE). The nature of this compound, an organic compound, suggests that at a minimum, the following PPE should be worn:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Laboratory coat. |
General Disposal Procedures
Chemical waste must be handled and disposed of in a manner that minimizes risk to personnel and the environment. The following steps outline a general procedure for the disposal of a laboratory chemical like this compound.
Step 1: Waste Identification and Segregation
The first and most critical step is to obtain the Safety Data Sheet (SDS) for this compound. The SDS will provide specific information on the chemical's hazards, including its physical and chemical properties, toxicity, and environmental hazards. This information is essential for proper waste segregation. As a general rule, chemical waste should be segregated based on its hazard class. For instance, flammable solvents should be collected separately from corrosive or reactive wastes.[1][2]
Step 2: Container Selection and Labeling
Waste should be collected in a container that is compatible with the chemical.[1] For an organic solid like this compound, a securely sealed, labeled, and robust container is appropriate. The label should clearly identify the contents as "Hazardous Waste" and list the chemical name (phenyl-2-hydroxy-3-tert-butyl-5-aminobenzoate).[1]
Step 3: Neutralization (If Applicable and Safe)
For some corrosive wastes (acids and bases) that do not possess other hazardous characteristics, neutralization to a pH between 5.5 and 9.5 may be an option before drain disposal.[3][4] However, this should only be performed by trained personnel in a well-ventilated area, such as a fume hood, while wearing appropriate PPE.[3] Without a specific SDS for this compound, it is not recommended to attempt neutralization.
Step 4: Disposal through a Hazardous Waste Program
All chemical waste must be disposed of through an approved hazardous waste management program.[2][3][5] This ensures that the waste is handled, transported, and disposed of in accordance with all applicable federal, state, and local regulations.[6] Never dispose of chemicals down the drain unless explicitly permitted by safety guidelines and for non-hazardous, neutralized solutions.[3][4]
Experimental Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical.
References
- 1. nswai.org [nswai.org]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. pharmacal.com [pharmacal.com]
Navigating the Safe Handling of Ph-HTBA: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl-HTBA (Ph-HTBA), with a focus on procedural, step-by-step guidance for operational and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Double-layered chemical-resistant gloves | A base layer of Ansell Kevlar® Goldknit® Lightweight 70-200 (or equivalent) covered with a disposable neoprene or nitrile glove is recommended.[1] Gloves should be inspected before each use and changed immediately upon contact with the substance.[1] Powder-free gloves are advised to prevent aerosolization of contaminants.[2] |
| Eyes & Face | Chemical splash goggles and face shield | Goggles must meet the ANSI Z.87.1 1989 standard.[1] A face shield worn over goggles is mandatory when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[1] |
| Body | Nomex® laboratory coat | The lab coat should be fully buttoned and worn over cotton clothing.[1] Avoid synthetic fabrics like polyester (B1180765) or acrylic.[1] |
| Feet | Closed-toe, closed-heel shoes | Shoes must completely cover the foot.[1] |
| Respiratory | NIOSH/MSHA-approved respirator | The use of a respirator is required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits.[1] A proper fit test and training are mandatory before use.[2] |
Operational Protocol: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages and necessary precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
